Product packaging for 2-methyl-2H-indazol-5-amine(Cat. No.:CAS No. 60518-59-4)

2-methyl-2H-indazol-5-amine

Cat. No.: B1299785
CAS No.: 60518-59-4
M. Wt: 147.18 g/mol
InChI Key: MJIJVSMBCITEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methyl-2H-indazol-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1299785 2-methyl-2H-indazol-5-amine CAS No. 60518-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIJVSMBCITEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363434
Record name 2-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60518-59-4
Record name 2-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

2-methyl-2H-indazol-5-amine, a seemingly unassuming aromatic amine, holds a significant position as a pivotal intermediate in the landscape of modern drug discovery and development. Its unique structural scaffold, featuring a methylated indazole core with a strategically placed amino group, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive exploration of the chemical properties, synthesis, reactivity, and analytical characterization of this important compound. By understanding the fundamental chemistry of this compound, scientists can unlock its full potential in the rational design and synthesis of next-generation therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation. These properties dictate its behavior in various chemical and biological environments.

PropertyValueSource(s)
CAS Number 60518-59-4[1]
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
Appearance Typically a solid[2]
Melting Point 125 °C[1]
Boiling Point (Predicted) 354.8 ± 15.0 °C[1]
Density (Predicted) 1.27 ± 0.1 g/cm³[1]
pKa (Predicted) 3.65 ± 0.10[1]
LogP (Predicted) 1.73670[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C

Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended for critical applications.

Synthesis and Purification: From Precursor to Product

The primary and most cited route to this compound is through the reduction of its nitro precursor, 2-methyl-5-nitro-2H-indazole.[1] This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various established methods, with catalytic hydrogenation being a common and efficient choice.

Synthetic Pathway Overview

The synthesis initiates with the commercially available 5-nitroindazole, which is first methylated to yield a mixture of 1-methyl-5-nitro-1H-indazole and the desired 2-methyl-5-nitro-2H-indazole. The regioselectivity of this alkylation can be influenced by the choice of base and solvent. Following separation of the isomers, the 2-methyl-5-nitro-2H-indazole is then reduced to the target amine.

Synthesis_Pathway 5-Nitroindazole 5-Nitroindazole 2-Methyl-5-nitro-2H-indazole 2-Methyl-5-nitro-2H-indazole 5-Nitroindazole->2-Methyl-5-nitro-2H-indazole Methylation This compound This compound 2-Methyl-5-nitro-2H-indazole->this compound Reduction

Caption: Synthetic pathway to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a detailed methodology for the reduction of 2-methyl-5-nitro-2H-indazole to this compound using palladium on carbon as a catalyst. This method is often preferred due to its high yield and clean reaction profile.[1]

Materials:

  • 2-methyl-5-nitro-2H-indazole

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 10% Palladium on activated charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • Vessel Preparation: In a hydrogenation vessel, add 2-methyl-5-nitro-2H-indazole.

  • Solvent Addition: Add a mixture of methanol and dichloromethane to dissolve the starting material. The ratio can be optimized, but a 1:1 mixture is a good starting point.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a stream of inert gas. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as indicated by safety protocols for the equipment).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or dichloromethane to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by comparing the physical and spectral data of the product with known values. A sharp melting point and the absence of the nitro group signal in the IR spectrum are initial indicators of a successful reduction.

Spectroscopic Characterization: The Molecular Fingerprint

While a comprehensive, publicly available dataset of the complete spectral analysis for this compound is not readily found in peer-reviewed literature, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. Researchers should perform their own analyses for definitive characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the indazole ring.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns will depend on their positions relative to each other and the amino group.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at the 2-position is expected, likely in the δ 3.5-4.5 ppm region.

  • Amine Protons: A broad singlet for the two amine protons is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: The six carbons of the benzene ring and the two carbons of the pyrazole ring will resonate in the aromatic region (typically δ 100-150 ppm).

  • N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen will appear in the aliphatic region (typically δ 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is indicative of a primary amine.

  • C-H Stretching: Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring and indazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₉N₃. Fragmentation patterns can provide further structural information.

Chemical Reactivity: A Hub for Molecular Elaboration

The chemical reactivity of this compound is defined by the interplay of its two key functional groups: the aromatic amine and the indazole ring system. The methyl group at the N-2 position fixes the tautomeric form, influencing the electronic properties and steric environment of the molecule.

Reactivity This compound This compound Acylation Acylation This compound->Acylation Amine Reactivity Alkylation Alkylation This compound->Alkylation Amine Reactivity Diazotization Diazotization This compound->Diazotization Amine Reactivity Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution Ring Reactivity

Caption: Key reaction types of this compound.

Reactions of the Amino Group

The primary amino group at the 5-position is a nucleophilic center and a site for a variety of chemical transformations, making it a valuable handle for introducing diverse functionalities.

  • Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This is a common strategy for introducing a wide range of substituents.

  • Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents.

  • Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, and hydroxyl groups.

Electrophilic Aromatic Substitution

The indazole ring is an aromatic system that can undergo electrophilic substitution. The amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group (C4 and C6) are the most likely sites for substitution.

Applications in Drug Discovery and Materials Science

The utility of this compound as a synthetic intermediate is underscored by its appearance in numerous patents and scientific publications. Its structural features make it a valuable building block for the synthesis of compounds targeting a range of biological targets.

  • Kinase Inhibitors: The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3] The amino group of this compound serves as a key attachment point for pharmacophores that interact with the hinge region of various kinases.

  • Lysine-Specific Demethylase-1 (LSD1) Inhibitors: This compound has been cited as an intermediate in the synthesis of inhibitors of LSD1, an enzyme implicated in cancer.[1]

  • Fluorophores: Derivatives of this compound have been explored in the development of novel fluorophores, indicating its potential in the field of materials science and bio-imaging.[1]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statement Codes (from supplier information):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statement Codes (from supplier information):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands as a testament to the importance of well-characterized chemical building blocks in advancing scientific research. Its robust synthesis, predictable reactivity, and strategic placement of functional groups make it an invaluable tool for medicinal chemists and materials scientists. As the quest for novel therapeutics and functional materials continues, a deep understanding of the chemical properties of intermediates like this compound will remain a critical driver of innovation. This guide has aimed to provide a comprehensive foundation for researchers to confidently and effectively utilize this versatile molecule in their endeavors.

References

A Spectroscopic Guide to 2-methyl-2H-indazol-5-amine: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-methyl-2H-indazol-5-amine (CAS 60518-59-4), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Understanding the spectral signature of this molecule is fundamental for its identification, purity assessment, and the successful development of novel therapeutics. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both theoretical interpretation and practical guidance for laboratory professionals.

Introduction to this compound

This compound, with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol , is a heterocyclic amine built upon the indazole scaffold.[1][2] The indazole ring system is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The specific substitution pattern of this compound, with a methyl group on one of the nitrogen atoms and an amine group on the benzene ring, imparts distinct chemical properties that are reflected in its spectroscopic data. The synthesis of this compound often involves the reduction of its precursor, 2-methyl-5-nitro-2H-indazole.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the indazole ring system.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~8.0Singlet1H
H-4~6.8Doublet1H
H-6~7.0Doublet of doublets1H
H-7~7.5Doublet1H
-NH₂~3.5 - 5.0Broad singlet2H
-CH₃~4.1Singlet3H

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring system will appear in the aromatic region of the spectrum. The H-3 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atoms of the pyrazole ring. The protons on the benzene ring (H-4, H-6, and H-7) will show characteristic splitting patterns based on their coupling with neighboring protons. The electron-donating amino group at the C-5 position will cause an upfield shift for the ortho (H-4 and H-6) and para (not present) protons compared to the unsubstituted indazole.

  • N-Methyl Protons (-CH₃): The three protons of the N-methyl group are chemically equivalent and will therefore appear as a sharp singlet. Its chemical shift will be influenced by the adjacent nitrogen atom.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[5] The chemical shift of the -NH₂ protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[5] The signal may also be exchanged with D₂O, which can be a useful diagnostic tool.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~125
C-3a~120
C-4~110
C-5~145
C-6~115
C-7~122
C-7a~150
-CH₃~35

Interpretation and Rationale:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the amino substituent. The carbon atom bearing the amino group (C-5) is expected to be significantly deshielded. The other aromatic carbons will resonate in the typical range for substituted indazoles.

  • N-Methyl Carbon (-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum at a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[6]

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium-Strong
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchMedium
1620 - 1580N-H bend (scissoring)Strong
1600 - 1450Aromatic C=C stretchMedium-Strong
1300 - 1200Aromatic C-N stretchStrong

Interpretation and Rationale:

  • N-H Vibrations: The most characteristic feature of the IR spectrum of a primary amine is the presence of two N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[5] A strong N-H bending (scissoring) vibration is also expected around 1620-1580 cm⁻¹.[5]

  • C-H Vibrations: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed below 3000 cm⁻¹.[7]

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[7]

  • C-N Vibrations: A strong absorption corresponding to the aromatic C-N stretching vibration is expected in the 1300-1200 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR):

  • Background Spectrum: Record a background spectrum of the clean and empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrometry Data:

m/zInterpretation
147Molecular ion (M⁺)
132[M - CH₃]⁺
118[M - N₂H]⁺
91[C₆H₅N]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 147.18 g/mol .[2] The presence of an odd number of nitrogen atoms (three in this case) will result in an odd nominal molecular weight, which is consistent with the "nitrogen rule".[5]

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon electron impact. Common fragmentation pathways may include the loss of the methyl group (resulting in a peak at m/z 132), and cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis and Spectroscopic Workflow

The synthesis and spectroscopic characterization of this compound typically follows a logical workflow.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-methyl-5-nitro-2H-indazole reduction Reduction (e.g., H₂, Pd/C) start->reduction product This compound reduction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint for its unambiguous identification and characterization. A combined analysis of NMR, IR, and MS spectra allows for the complete structural elucidation and purity assessment of this important synthetic intermediate. The information presented in this guide is intended to assist researchers and drug development professionals in their work with this versatile molecule, facilitating the advancement of new chemical entities with therapeutic potential.

References

An In-depth Technical Guide to the Isomerism and Stability of Methylated 5-Aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their specific isomeric form. For N-alkylated indazoles, the substitution pattern on the pyrazole ring—specifically, whether the alkyl group is attached to the N-1 or N-2 position—gives rise to distinct regioisomers with unique physicochemical and pharmacological profiles. This guide provides a comprehensive technical analysis of the isomerism and relative stability of 2-methyl-2H-indazol-5-amine and its regioisomer, 1-methyl-1H-indazol-5-amine. We will delve into the fundamental principles governing their stability, methods for their selective synthesis, and the spectroscopic techniques essential for their unambiguous characterization.

The Fundamental Isomerism of N-Methylated Indazoles: Beyond Tautomerism

For the parent indazole molecule, annular tautomerism describes the equilibrium between the 1H- and 2H-forms, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] It is well-established, through both experimental and theoretical studies, that the 1H-tautomer is the thermodynamically more stable form.[2][3] This increased stability is often attributed to its benzenoid electronic structure, in contrast to the quinonoid nature of the 2H-tautomer.[3]

When a methyl group is introduced onto one of the nitrogen atoms, this proton migration is no longer possible. Instead of tautomers, we have two distinct and separable regioisomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. The core of our investigation, this compound, is one such regioisomer. Its stability and properties are best understood in direct comparison to its counterpart, 1-methyl-1H-indazol-5-amine.

isomers cluster_1H 1-Methyl-1H-indazol-5-amine (Benzenoid) cluster_2H This compound (Quinonoid) struct1 1-Methyl Isomer struct2 2-Methyl Isomer struct1->struct2 Regioisomers

Caption: Regioisomers of Methylated 5-Aminoindazole.

Thermodynamic Stability: A Comparative Analysis

The foundational principle of indazole stability generally favors the 1H isomer. Experimental and theoretical studies on the parent 1-methyl- and 2-methylindazoles have shown that 1-methylindazole is more stable by approximately 3.2 kcal/mol.[4] This energetic preference for the N-1 substituted isomer is a critical consideration in both synthesis and biological activity.

Strategic Synthesis of Regioisomers

The synthesis of a specific N-methylated indazole isomer requires careful control over reaction conditions to favor either kinetic or thermodynamic control. Generally, the alkylation of an NH-indazole can lead to a mixture of both N-1 and N-2 products.[5]

Synthesis of this compound

A common and effective strategy for the synthesis of this compound involves a two-step process starting from 5-nitro-1H-indazole. This approach leverages the directing effects of the nitro group and subsequent reduction.

synthesis_2H Start 5-Nitro-1H-indazole Step1 Methylation (e.g., Dimethyl sulfate) Start->Step1 Intermediate 2-Methyl-5-nitro-2H-indazole Step1->Intermediate Step2 Reduction (e.g., Pd/C, H2) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Methylation of 5-Nitro-1H-indazole:

    • To a solution of 5-nitro-1H-indazole in a suitable solvent such as DMF, add a base (e.g., K2CO3 or NaH) at room temperature.

    • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mixture of 1-methyl- and 2-methyl-5-nitroindazole isomers by column chromatography to isolate the desired 2-methyl-5-nitro-2H-indazole.

  • Reduction of the Nitro Group:

    • Dissolve the purified 2-methyl-5-nitro-2H-indazole in a solvent such as ethanol or methanol.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully converted.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Synthesis of 1-Methyl-1H-indazol-5-amine

The synthesis of the 1-methyl isomer can also be achieved from 5-nitro-1H-indazole, often by modifying the alkylation conditions to favor the thermodynamically preferred N-1 position.[6] Alternatively, direct synthesis from different starting materials can provide a more regioselective route. A common method involves the cyclization of appropriately substituted precursors.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazol-5-amine

  • From 5-Nitro-1H-indazole (Alkylation):

    • Similar to the synthesis of the 2-methyl isomer, 5-nitro-1H-indazole can be methylated. By carefully selecting the base and solvent system (e.g., NaH in THF), the formation of the N-1 isomer can be favored.[6]

    • The resulting 1-methyl-5-nitro-1H-indazole is then isolated and reduced to 1-methyl-1H-indazol-5-amine using the same procedure as for the 2-methyl isomer (Pd/C, H2).

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the 1-methyl and 2-methyl isomers of 5-aminoindazole. The chemical shifts of the protons and carbons in the indazole ring system are highly sensitive to the position of the methyl group.

Comparative NMR Data

The following table summarizes the expected key differences in the 1H and 13C NMR spectra of the two isomers. The chemical shifts are indicative and can vary based on the solvent and concentration.

Nucleus 1-Methyl-1H-indazol-5-amine (ppm) This compound (ppm) Key Differentiating Feature
1H NMR
N-CH3~3.8-4.0~4.1-4.3The N-CH3 signal of the 2-methyl isomer is typically downfield compared to the 1-methyl isomer.
H-3~7.8-8.0~8.0-8.2The H-3 proton in the 2H-isomer is generally more deshielded.
Aromatic ProtonsComplex patternComplex patternThe overall pattern of the aromatic protons will differ significantly between the two isomers.
13C NMR
N-CH3~35-37~40-42Similar to the proton NMR, the carbon of the N-CH3 group in the 2-methyl isomer is downfield.
C-3~133-135~125-127The chemical shift of C-3 is a very reliable indicator of the substitution pattern.
C-7a~140-142~148-150C-7a is also significantly affected by the position of the methyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Set appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak.

    • Compare the observed chemical shifts, particularly for the N-CH3, H-3, and C-3 signals, with known data for 1- and 2-substituted indazoles to confirm the isomeric identity.

Conclusion

The distinction between 1-methyl-1H-indazol-5-amine and this compound is a critical aspect of their chemistry and pharmacology. While the 1-methyl isomer is thermodynamically more stable, synthetic routes can be tailored to selectively produce the 2-methyl isomer. Unambiguous characterization, primarily through NMR spectroscopy, is essential for any research or development involving these compounds. A thorough understanding of their relative stability and spectroscopic signatures provides a solid foundation for their application in drug discovery and medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of 2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-methyl-2H-indazol-5-amine, a crucial intermediate in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, focusing on the prevalent and efficient pathway commencing from 5-nitroindazole. This guide delves into the mechanistic intricacies of key transformations, offers detailed experimental protocols, and presents quantitative data to inform process optimization. Furthermore, alternative approaches to the 2H-indazole scaffold are discussed, providing a broader context for synthetic strategy.

Introduction: The Significance of this compound

This compound (CAS 60518-59-4) is a key building block in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active molecules. The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound, featuring a methyl group at the N2 position and an amine at the C5 position, makes it a vital precursor for the synthesis of targeted therapeutics, including kinase inhibitors. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the discovery and development of new chemical entities.

The Primary Synthetic Pathway: From 5-Nitroindazole

The most established and widely utilized synthetic route to this compound begins with 5-nitroindazole. This pathway can be logically dissected into three main stages: the synthesis of the 5-nitroindazole starting material, the regioselective N-methylation to form the key intermediate 2-methyl-5-nitro-2H-indazole, and the final reduction of the nitro group to the target amine.

Stage 1: Synthesis of the Starting Material, 5-Nitroindazole

The journey begins with the synthesis of 5-nitroindazole, a stable, crystalline solid. A common and effective method for its preparation is the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 5-Nitroindazole [1]

  • Materials: 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water, methanol, decolorizing charcoal.

  • Procedure:

    • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

    • Cool the solution to 15-20°C in an ice bath.

    • In a separate beaker, dissolve 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

    • Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.

    • Continue stirring for 15 minutes to complete the diazotization.

    • Allow the solution to stand at room temperature for 3 days.

    • Concentrate the solution on a steam bath under reduced pressure.

    • Add 200 ml of water to the residue and transfer to a beaker to form a slurry.

    • Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C.

    • Recrystallize the crude material from 650 ml of boiling methanol with 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

  • Expected Yield: 72-80%[1]

Stage 2: Regioselective N-Methylation of 5-Nitroindazole

A critical step in this synthesis is the methylation of 5-nitroindazole. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of regioisomers. For the synthesis of the desired product, methylation must occur selectively at the N2 position.

The regiochemical outcome of the alkylation is highly dependent on the reaction conditions. While the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, the N2-alkylation can be favored under specific conditions.[2][3] Quantum mechanical (QM) analyses suggest that the energy barrier for N2 alkylation can be lower than that for N1 alkylation, particularly when considering the tautomeric equilibrium of the starting indazole.[4] The reaction proceeds via nucleophilic attack of one of the indazole nitrogens on the methylating agent. Under acidic conditions, the alkylating agent is activated by protonation. The transition state leading to the N2-methylated product is often energetically favored, leading to high regioselectivity.[4]

Experimental Protocol: N2-Methylation of 5-Nitroindazole

A reliable method for achieving N2-selectivity involves the use of a methylating agent like dimethyl carbonate in the presence of a base such as triethylenediamine (DABCO) in a polar aprotic solvent.[5]

  • Materials: 5-nitroindazole, triethylenediamine (DABCO), N,N-dimethylformamide (DMF), dimethyl carbonate (DMC).

  • Procedure:

    • Dissolve 5-nitroindazole and an equimolar amount of triethylenediamine in DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add a slight excess (e.g., 1.2 equivalents) of dimethyl carbonate dropwise.

    • Heat the reaction mixture to reflux and stir for several hours (e.g., 6 hours), monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Precipitate the product by adding water and stirring for 15 minutes.

    • Collect the solid 2-methyl-5-nitro-2H-indazole by filtration and dry.

Stage 3: Reduction of 2-methyl-5-nitro-2H-indazole

The final step is the reduction of the nitro group of 2-methyl-5-nitro-2H-indazole to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes.[6][7] The reaction is typically carried out under a hydrogen atmosphere in a protic solvent, which can accelerate the reaction rate.[6]

Experimental Protocol: Catalytic Hydrogenation of 2-methyl-5-nitro-2H-indazole

  • Materials: 2-methyl-5-nitro-2H-indazole, 5% or 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas source.

  • Procedure:

    • In a suitable hydrogenation vessel, suspend 2-methyl-5-nitro-2H-indazole in methanol or ethanol.

    • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry. Handle with care.[6]

    • Seal the vessel and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically atmospheric pressure via a balloon or higher pressure in an autoclave) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet to prevent ignition.[7]

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Pathway Overview and Data Summary

The primary synthetic route is summarized in the workflow diagram below.

Synthesis_Pathway cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Nitro Reduction cluster_3 Final Product A 2-Amino-5-nitrotoluene B 5-Nitroindazole A->B  NaNO2, Acetic Acid   C 2-Methyl-5-nitro-2H-indazole B->C  DMC, DABCO, DMF   D This compound C->D  H2, Pd/C, MeOH  

Caption: Primary synthetic pathway to this compound.

Table 1: Summary of Yields for the Primary Synthetic Pathway

StepStarting MaterialProductTypical Yield (%)Reference
12-Amino-5-nitrotoluene5-Nitroindazole72-80[1]
25-Nitroindazole2-Methyl-5-nitro-2H-indazoleHigh (Specific yield varies)[5]
32-Methyl-5-nitro-2H-indazoleThis compoundHigh (Often quantitative)General Procedure

Alternative Synthetic Approaches to the 2H-Indazole Core

While the pathway from 5-nitroindazole is the most direct for the target molecule, other methods exist for the construction of the 2H-indazole scaffold, which could potentially be adapted. These often provide access to a variety of substituted indazoles.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzyl amines or related starting materials.[8][9] The reaction proceeds through an in-situ redox process under basic conditions, generating a key nitroso intermediate that undergoes intramolecular cyclization.[8] This method avoids the use of expensive or toxic metals and proceeds under relatively mild conditions.[10]

Davis_Beirut A o-Nitrobenzylamine Derivative B Nitroso Intermediate A->B  Base (e.g., KOH)   C 2H-Indazole B->C  Intramolecular  Cyclization  

Caption: Generalized scheme of the Davis-Beirut reaction.

While this reaction is versatile, its application to generate the specific 5-amino-2-methyl-2H-indazole would require a suitably substituted o-nitrobenzylamine precursor, which may not be as readily available as 5-nitroindazole.

Copper-Catalyzed Three-Component Reaction

A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, has been developed for the synthesis of 2H-indazoles.[11][12] This method offers a broad substrate scope and high tolerance for various functional groups.

Three_Component A 2-Bromobenzaldehyde D 2H-Indazole A->D  Cu Catalyst, DMSO   B Primary Amine B->D  Cu Catalyst, DMSO   C Sodium Azide C->D  Cu Catalyst, DMSO  

Caption: Copper-catalyzed three-component synthesis of 2H-indazoles.

To apply this to the target molecule, one would need to start with a 2-bromo-4-aminobenzaldehyde (or a protected version) and methylamine. The availability and stability of the starting materials would be key considerations.

Conclusion

The synthesis of this compound is most reliably achieved through a three-stage process starting from 2-amino-5-nitrotoluene. The key challenges in this route are the initial synthesis of 5-nitroindazole and the subsequent regioselective N-methylation, which can be overcome with carefully controlled reaction conditions. The final reduction of the nitro group is a standard and high-yielding transformation. This guide has provided detailed protocols and mechanistic insights to enable researchers to confidently and efficiently synthesize this important pharmaceutical intermediate. While alternative methods for constructing the 2H-indazole core exist, the pathway via 5-nitroindazole remains the most practical and well-documented approach.

References

An In-Depth Technical Guide to the Solubility of 2-methyl-2H-indazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a compound is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's viability.[1][2] Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, low bioavailability, and difficulties in formulation.[3] This guide provides a comprehensive overview of the solubility of 2-methyl-2H-indazol-5-amine, a key building block in medicinal chemistry, in various organic solvents.[4] As a Senior Application Scientist, this document is structured to provide not only theoretical insights but also practical, field-proven methodologies for researchers to accurately assess solubility in their own laboratories.

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making a thorough understanding of its solubility profile essential for its effective use in synthetic and medicinal chemistry.[4]

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible. The physicochemical properties of this compound (CAS: 60518-59-4) provide the basis for predicting its behavior in different solvent environments.

PropertyValueSource
Molecular FormulaC₈H₉N₃[7]
Molecular Weight147.18 g/mol [7]
Melting Point125 °C[7]
Boiling Point354.8 °C (Predicted)[7]
Density1.27 g/cm³ (Predicted)[7]
pKa3.65 ± 0.10 (Predicted)[7]
LogP1.73670[7]

The presence of the amine group (-NH₂) and the nitrogen atoms within the indazole ring allows for hydrogen bonding, which can influence its solubility in protic solvents. The LogP value of 1.73670 suggests a degree of lipophilicity, indicating that the molecule will have an affinity for both polar and non-polar organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the free energy change of the system. For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid and the pure solvent. This process can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solid to have appreciable solubility, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

Predicted and Qualitative Solubility Profile of this compound

The following table provides a predicted qualitative solubility profile. It is crucial to note that these are predictions and should be experimentally verified.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleThe amine and indazole nitrogens can act as hydrogen bond acceptors, and the amine protons as hydrogen bond donors, interacting favorably with the hydroxyl group of methanol.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[9]
Dichloromethane (DCM)Polar AproticSolubleThe moderate polarity of DCM and its ability to engage in dipole-dipole interactions suggest good solubility.
ChloroformPolar AproticSolubleSimilar to DCM, chloroform's polarity should facilitate the dissolution of the compound.
TolueneNon-polarSparingly SolubleThe non-polar nature of toluene makes it a less favorable solvent for a molecule with hydrogen bonding capabilities.
HexaneNon-polarInsolubleThe significant difference in polarity between hexane and the solute would likely result in very poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add solid to solvent equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filter Filter supernatant with 0.45 µm syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify against a calibration curve hplc->quantify result Solubility (mg/mL or M) quantify->result

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution by HPLC-UV.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the original undiluted solution, taking into account the dilution factor. The result can be expressed in mg/mL or molarity.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. While specific quantitative data is not widely published, a strong predictive understanding can be derived from its physicochemical properties and comparison with structurally related molecules. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine precise solubility values, thereby facilitating the effective use of this important building block in drug discovery and development. Accurate solubility data is a cornerstone of successful preclinical development, and the principles and methods outlined in this guide are intended to empower researchers in this critical endeavor.

References

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2H-indazol-5-amine

In the landscape of pharmaceutical research and development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific evaluation. Before embarking on costly and complex biological assays, a foundational understanding of a compound's physical properties is paramount. These characteristics—often termed physicochemical properties—are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. They are not merely data points but rather predictive indicators of a molecule's behavior in a biological system.

This guide provides a detailed examination of the core physical properties of this compound (CAS No. 60518-59-4), a heterocyclic amine featuring the indazole scaffold. The indazole motif is of significant pharmacological interest, forming the core of numerous compounds investigated for anticancer, anti-inflammatory, and neurodegenerative applications.[1] A thorough characterization of this intermediate is therefore crucial for researchers and drug development professionals aiming to leverage its structure in creating novel therapeutics.[2][3] This document moves beyond a simple recitation of values, offering insights into the causality behind experimental choices and the practical implications of each property in a drug development context.

Core Physicochemical Properties: A Quantitative Overview

The initial phase of characterizing any new chemical entity involves determining its fundamental physical and chemical constants. This data provides a snapshot of the molecule's identity, purity, and potential behavior. For this compound, the key properties are summarized below.

PropertyValueSignificance in Drug Development
Molecular Formula C₈H₉N₃Defines the elemental composition and is the basis for molecular weight calculation.[4][5]
Molecular Weight 147.18 g/mol Influences diffusion rates and membrane transport; a key parameter in Lipinski's Rule of Five for oral bioavailability.[4][5]
Appearance Brown crystalline powderProvides a qualitative check for identity and purity.[6]
Melting Point 125 °CA sharp melting point is a primary indicator of purity for a crystalline solid. It also informs on the compound's thermal stability and lattice energy.[4]
Boiling Point 354.8 °C at 760 mmHgIndicates volatility and thermal stability at higher temperatures, relevant for manufacturing and purification processes.[4]
Density 1.27 g/cm³Important for formulation, especially for solid dosage forms, and for process engineering calculations.[4]
pKa (Predicted) 3.65 ± 0.10Predicts the degree of ionization at different physiological pH values, which critically impacts solubility, absorption, and receptor binding.[4]
LogP (Predicted) 1.73670Measures lipophilicity, a key determinant of a drug's ability to cross biological membranes and its potential for metabolism and toxicity.[4]

Experimental Protocols for Core Property Determination

Synthesizing technical accuracy with field-proven insights requires standardized, self-validating experimental protocols. The following sections detail the methodologies for determining two of the most critical physical properties: melting point and aqueous solubility.

Melting Point Determination: Assessing Purity and Identity

Expertise & Rationale: The determination of a melting point is one of the oldest and most reliable methods for assessing the purity of a crystalline organic compound.[7] A pure substance will typically melt over a very narrow temperature range (0.5-1.0°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a lower and broader melting point range. Therefore, this experiment serves as a crucial, early-stage quality control checkpoint. The capillary method described here is chosen for its efficiency and requirement for only a small amount of sample.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of this compound onto a clean, dry watch glass.

    • Using a spatula, crush the crystalline powder into a fine, uniform consistency to ensure efficient packing.

  • Capillary Tube Loading:

    • Take a glass capillary tube (sealed at one end) and press the open end into the pile of the powdered sample. A small amount of solid will be forced into the tube.

    • To pack the sample tightly into the bottom of the tube, turn the tube sealed-end-down and gently tap it on a hard surface, or drop it down a long, narrow glass tube.[8]

    • The final packed sample height should be approximately 1-2 mm.[7][9]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

    • Set the apparatus to heat at a rapid rate until the temperature is approximately 20°C below the expected melting point (125°C).[8]

    • Crucial Step: Reduce the heating rate to a slow and steady 1-2°C per minute. This slow ramp rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first droplet of liquid appears.[8]

    • Continue observing and record the temperature (T2) at which the last solid crystal melts into a clear liquid.

  • Reporting:

    • The melting point is reported as the range T1 – T2.

    • For validation, allow the apparatus to cool and repeat the measurement with a fresh sample. Consistent results confirm the accuracy of the determination.

Workflow Visualization: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Grind Sample prep2 Load Capillary Tube prep1->prep2 1-2 mm height meas1 Place in Apparatus prep2->meas1 meas2 Rapid Heat to ~105°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Observe & Record T1 (First liquid) meas3->meas4 meas5 Observe & Record T2 (All liquid) meas4->meas5 report1 Report Range (T1 - T2) meas5->report1

Caption: Workflow for capillary melting point determination.

Aqueous Solubility: Simulating Physiological Conditions

Expertise & Rationale: Aqueous solubility is arguably one of the most critical physicochemical properties for any orally administered drug candidate. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[10] The World Health Organization (WHO) and other regulatory bodies use pH-dependent solubility data to classify drugs under the Biopharmaceutics Classification System (BCS), which can allow for biowaivers of in vivo bioequivalence studies.[11][12] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13] It is designed to measure the true saturation point of a compound in a given solvent after sufficient time has been allowed for equilibrium to be reached between the solid and dissolved states.

Detailed Step-by-Step Methodology:

  • Media Preparation:

    • Prepare three aqueous buffer solutions at pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid) according to standard pharmacopeial procedures.[12]

  • Equilibrium Setup:

    • In separate glass vials, add an excess amount of this compound to a known volume (e.g., 10 mL) of each buffer. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

    • Seal the vials securely.

    • Place the vials in a shaking incubator set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[11]

    • Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.[11]

  • Sample Separation:

    • After incubation, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid phase).

    • It is critical to separate the liquid from any remaining solid particles. This is achieved by filtering the aliquot through a fine-pore filter (e.g., 0.22 µm) or by high-speed centrifugation. This step prevents artificially inflated concentration readings.[13]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Determine the concentration of dissolved this compound in the diluted sample using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.

  • Validation:

    • The experiment should be run in triplicate for each pH condition to ensure reproducibility.

Workflow Visualization: Shake-Flask Solubility Assessment

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep1 Prepare Buffers (pH 1.2, 4.5, 6.8) start->prep1 prep2 Add Excess Solid to Buffers prep1->prep2 equil Shake at 37°C (24-48 hours) prep2->equil sep Separate Solid (Filter/Centrifuge) equil->sep quant Quantify Supernatant (HPLC) sep->quant calc Calculate Solubility (mg/mL) quant->calc end End calc->end

Caption: Workflow for shake-flask equilibrium solubility.

Interpretation and Interrelation of Physicochemical Properties

The true power of physicochemical profiling lies in understanding how these properties interrelate and collectively influence a compound's potential as a drug. No single parameter can be viewed in isolation.

Expertise & Rationale: A medicinal chemist uses this data to build a holistic profile of the molecule. The predicted pKa of 3.65 suggests that this compound is a weak base. This means it will be predominantly protonated and ionized (and likely more soluble) in the low pH of the stomach, but will become increasingly neutral and less soluble as it transitions to the higher pH of the small intestine. The LogP value of 1.73 indicates moderate lipophilicity. A compound that is too lipophilic may have poor aqueous solubility and get trapped in fat tissues, while one that is too hydrophilic may not be able to cross the lipid bilayers of cell membranes. The value of 1.73 is within a favorable range for balancing solubility and permeability, which are often opposing properties.[14]

This interplay is crucial for predicting oral absorption and guiding formulation strategies. For instance, if solubility at intestinal pH is found to be low, formulation scientists might explore amorphous solid dispersions or salt forms to enhance dissolution.

Logical Relationship Visualization: Properties and Their Impact

PropertiesImpact mp Melting Point purity Purity & Stability mp->purity sol Solubility (pH-dependent) formulation Formulation Strategy sol->formulation absorption Oral Absorption (ADME) sol->absorption pka pKa ionization Ionization State pka->ionization logp LogP lipophilicity Lipophilicity logp->lipophilicity mw Molecular Weight mw->absorption permeability Membrane Permeability mw->permeability purity->formulation ionization->sol lipophilicity->sol lipophilicity->permeability permeability->absorption

Caption: Interrelation of physical properties and their impact on drug development.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its physicochemical profile, characterized by a melting point of 125°C, a predicted pKa of 3.65, and a predicted LogP of 1.73, provides a solid foundation for its application in drug discovery programs.[4] Understanding these properties through robust and reproducible experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is not merely an academic exercise. It is a critical, data-driven approach that enables scientists to make informed decisions, mitigate risks, and rationally design molecules with a higher probability of success as therapeutic agents. This guide serves as a technical blueprint for such an evaluation, emphasizing the synergy between accurate measurement and expert interpretation.

References

Methodological & Application

Synthesis of 2-methyl-2H-indazol-5-amine: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-2H-indazol-5-amine is a pivotal heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Notably, this compound is a key precursor for the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to provide not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of this compound is most commonly achieved through a two-step process starting from 5-nitroindazole. The overall synthetic pathway involves:

  • N-methylation of 5-nitroindazole: This step introduces the methyl group onto one of the nitrogen atoms of the indazole ring. This reaction typically yields a mixture of two regioisomers: the desired 2-methyl-5-nitro-2H-indazole and the isomeric 1-methyl-5-nitro-1H-indazole.

  • Separation of Isomers: The successful isolation of the pure 2-methyl-5-nitro-2H-indazole is a critical step, which can be achieved by column chromatography or selective recrystallization.

  • Reduction of the Nitro Group: The nitro group of 2-methyl-5-nitro-2H-indazole is then reduced to the corresponding amine, yielding the final product, this compound.

This guide will provide detailed protocols for each of these stages, along with insights into the underlying chemistry and practical considerations for a successful synthesis.

Visualizing the Synthesis

Synthesis_Pathway A 5-Nitroindazole B Mixture of 1-methyl-5-nitro-1H-indazole and 2-methyl-5-nitro-2H-indazole A->B Methylation (e.g., Iodomethane, Base) C 2-methyl-5-nitro-2H-indazole B->C Isomer Separation (Chromatography or Recrystallization) D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Precursor - 5-Nitroindazole

While 5-nitroindazole is commercially available, for completeness, a reliable synthesis protocol starting from 2-amino-5-nitrotoluene is provided below. This method is based on a well-established diazotization and cyclization reaction.

Materials and Reagents
ReagentFormulaM.W.QuantityNotes
2-amino-5-nitrotolueneC₇H₈N₂O₂152.1555 g (0.36 mol)Toxic, handle with care.
Glacial Acetic AcidCH₃COOH60.052.5 LCorrosive.
Sodium NitriteNaNO₂69.0025 g (0.36 mol)Oxidizer, toxic.
WaterH₂O18.0260 mL
MethanolCH₃OH32.04~650 mLFlammable, toxic.
Decolorizing CharcoalC12.015 g
Protocol
  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath.

  • In a separate beaker, dissolve 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. The temperature should not exceed 25°C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the reaction mixture under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and transfer the slurry to a beaker.

  • Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80-90°C.

  • For purification, recrystallize the crude product from approximately 650 mL of boiling methanol with 5 g of decolorizing charcoal.

  • Filter the hot solution and allow the filtrate to cool to obtain pale yellow needles of 5-nitroindazole.

Expected Yield: 42-47 g (72-80%). Melting Point: 208-209°C.

Part 2: N-Methylation of 5-Nitroindazole and Isomer Separation

The methylation of 5-nitroindazole is a critical step that requires careful control to manage the formation of regioisomers. The following protocol provides a method that, while producing a mixture, allows for the subsequent separation of the desired N2-methylated product.

Materials and Reagents
ReagentFormulaM.W.QuantityNotes
5-NitroindazoleC₇H₅N₃O₂163.1310.0 g (61.3 mmol)
Cesium CarbonateCs₂CO₃325.8223.9 g (73.6 mmol)Hygroscopic.
IodomethaneCH₃I141.944.2 mL (67.4 mmol)Highly Toxic and Carcinogen. Handle in a fume hood with appropriate PPE.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mLFlammable, peroxide former.
Ethyl AcetateC₄H₈O₂88.11As neededFlammable.
HexaneC₆H₁₄86.18As neededFlammable.
Silica GelSiO₂60.08As neededFor column chromatography.
Protocol: Methylation
  • To a 500 mL round-bottom flask, add 5-nitroindazole (10.0 g, 61.3 mmol) and anhydrous THF (250 mL).

  • Cool the mixture to 0°C in an ice bath with magnetic stirring.

  • Add cesium carbonate (23.9 g, 73.6 mmol) to the suspension.

  • After stirring for 15 minutes at 0°C, add iodomethane (4.2 mL, 67.4 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of 1-methyl-5-nitro-1H-indazole and 2-methyl-5-nitro-2H-indazole.

Protocol: Isomer Separation by Column Chromatography

The separation of the N1 and N2 isomers is crucial and can be effectively achieved using silica gel column chromatography.

  • Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column and begin elution.

  • Collect fractions and monitor them by TLC to identify the separated isomers. The 2-methyl isomer is generally more polar than the 1-methyl isomer.

  • Combine the fractions containing the pure 2-methyl-5-nitro-2H-indazole and concentrate under reduced pressure to yield a yellow to orange crystalline solid.[2]

Characterization of 2-methyl-5-nitro-2H-indazole:

  • Molecular Formula: C₈H₇N₃O₂[4]

  • Molecular Weight: 177.16 g/mol [4]

  • Appearance: Yellow to orange crystalline solid[2]

  • ¹H NMR (CDCl₃): Spectroscopic data can be found in the literature to confirm the structure.[5]

  • IR Spectrum: Available in public databases such as the NIST WebBook.[6]

Part 3: Reduction of 2-methyl-5-nitro-2H-indazole

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.

Materials and Reagents
ReagentFormulaM.W.QuantityNotes
2-methyl-5-nitro-2H-indazoleC₈H₇N₃O₂177.165.0 g (28.2 mmol)
Palladium on Carbon (10%)Pd/C-~0.5 g (10 wt%)Pyrophoric when dry. Handle with care.
MethanolCH₃OH32.04100 mLFlammable, toxic.
DichloromethaneCH₂Cl₂84.9350 mLVolatile, suspected carcinogen.
Hydrogen GasH₂2.02As neededHighly flammable.
Celite®--As neededFilter aid.

Protocol: Catalytic Hydrogenation

Experimental_Workflow A Dissolve 2-methyl-5-nitro-2H-indazole in Methanol/Dichloromethane B Add 10% Pd/C catalyst A->B C Purge with H₂ and Hydrogenate (e.g., balloon pressure, room temp) B->C D Monitor reaction by TLC C->D E Filter through Celite® D->E Reaction complete F Concentrate filtrate E->F G Purify by recrystallization (optional) F->G H Obtain this compound G->H

Caption: Experimental workflow for the reduction of 2-methyl-5-nitro-2H-indazole.

  • In a hydrogenation flask, dissolve 2-methyl-5-nitro-2H-indazole (5.0 g, 28.2 mmol) in a mixture of methanol (100 mL) and dichloromethane (50 mL).

  • Carefully add 10% palladium on carbon (0.5 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition.

  • Rinse the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.

Characterization of this compound:

  • Molecular Formula: C₈H₉N₃[7]

  • Molecular Weight: 147.18 g/mol [7]

  • Appearance: Solid[1]

  • Melting Point: ~125 °C[7]

  • ¹H NMR and ¹³C NMR: The spectra should be acquired and compared with literature data or predicted values to confirm the structure.

  • Mass Spectrometry (MS): (ESI) for (M+H)⁺: 148.1.

Safety and Handling

  • Iodomethane: is highly toxic, a carcinogen, and a potent alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[1][8][9][10]

  • Palladium on Carbon (Pd/C): can be pyrophoric, especially when dry and exposed to air, or when saturated with hydrogen. It should be handled under an inert atmosphere and never allowed to dry on filter paper. The filter cake should be kept wet with water or solvent and disposed of according to institutional safety guidelines.[9]

  • Hydrogen Gas: is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. By understanding the nuances of each reaction step, from the regioselective methylation and isomer separation to the final reduction, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. Adherence to the safety precautions outlined is paramount for a safe and successful synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

The indazole scaffold, particularly the 2H-isomeric form, represents a cornerstone in contemporary medicinal chemistry. Its prevalence in a multitude of biologically active compounds and FDA-approved drugs underscores its significance as a "privileged scaffold". The development of efficient, robust, and scalable synthetic routes to access diverse 2H-indazole derivatives is, therefore, a critical endeavor for accelerating drug discovery pipelines. Traditional multi-step syntheses, often plagued by laborious purification, cumulative yield losses, and significant waste generation, are increasingly being supplanted by more elegant and efficient one-pot methodologies.

This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a mere recitation of synthetic procedures, offering a deeper, mechanistic understanding of two powerful one-pot strategies for the synthesis of 2H-indazole derivatives: a copper-catalyzed three-component reaction and an organophosphorus-mediated reductive cyclization. By elucidating the "why" behind the "how," this document aims to empower you to not only successfully replicate these protocols but also to rationally troubleshoot and adapt them for the synthesis of novel molecular entities.

The Strategic Advantage of One-Pot Syntheses

One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel without the isolation of intermediates, offer a paradigm shift in chemical synthesis. The advantages of this approach are manifold and particularly impactful in the context of drug discovery and development:

  • Increased Efficiency: By telescoping multiple steps, one-pot syntheses significantly reduce reaction times and manual labor.

  • Enhanced Atom Economy and Reduced Waste: The elimination of intermediate workup and purification steps minimizes solvent consumption and waste generation, aligning with the principles of green chemistry.

  • Improved Yields: Avoiding losses associated with multiple purification steps can lead to higher overall yields of the final product.

  • Access to Novel Chemical Space: The unique reaction environment of a one-pot synthesis can sometimes lead to the formation of complex molecules that are difficult to access through traditional linear syntheses.

General Workflow for One-Pot 2H-Indazole Synthesis

The one-pot syntheses of 2H-indazole derivatives typically follow a convergent strategy where acyclic precursors are assembled and cyclized in a single operation. The following diagram illustrates the generalized workflow.

OnePotSynthesis cluster_reactants Starting Materials cluster_pot One-Pot Reaction A Ortho-substituted Benzaldehyde Derivative P In situ Intermediate Formation (e.g., Imine) A->P B Primary Amine B->P C Third Component (e.g., Azide Source or Reductant) Q Key Bond Formation & Cyclization C->Q P->Q R Workup & Purification Q->R S 2H-Indazole Derivative R->S CopperCatalyzedMechanism cluster_reactants Initial Reactants cluster_steps Reaction Cascade RCHO 2-Bromobenzaldehyde Imine Imine Formation (Condensation) RCHO->Imine RNH2 Primary Amine RNH2->Imine NaN3 Sodium Azide Azide_Displacement Cu-Catalyzed Azide Displacement NaN3->Azide_Displacement CuI Cu(I) Catalyst CuI->Azide_Displacement Imine->Azide_Displacement Intermediate Intermediate_A N-(2-azidobenzylidene)aniline Intermediate Azide_Displacement->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Indazolyl-Copper Intermediate Cyclization->Intermediate_B N2_Elimination N₂ Elimination Intermediate_B->N2_Elimination Product 2H-Indazole N2_Elimination->Product

Application Notes & Protocols: A Guide to the Davis-Beirut Reaction for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2H-Indazoles and the Power of the Davis-Beirut Reaction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are integral to the development of therapeutics ranging from anti-inflammatory to anticancer agents.[1][3] Among the various isomeric forms, 2H-indazoles have garnered significant attention for their diverse pharmacological activities.[4] However, their synthesis can be challenging, often requiring harsh conditions or leading to mixtures of regioisomers.[5][6]

The Davis-Beirut reaction has emerged as a robust and versatile method for the regioselective synthesis of 2H-indazoles.[7][8] This reaction is particularly appealing as it utilizes readily available starting materials, avoids the use of toxic heavy metals, and can be performed under relatively mild basic or acidic conditions.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of the Davis-Beirut reaction for the synthesis of 2H-indazoles.

Mechanistic Insights: The Core of the Davis-Beirut Reaction

The Davis-Beirut reaction proceeds through a fascinating cascade of events culminating in the formation of the stable 2H-indazole ring system. The key to this transformation is the in situ generation of a highly reactive o-nitrosobenzylidine imine intermediate.[10][11] This intermediate then undergoes an intramolecular N-N bond-forming heterocyclization.[11] The reaction can be effectively catalyzed by either acid or base, with the choice of catalyst influencing the specific mechanistic pathway.[10]

Base-Catalyzed Mechanism

Under basic conditions, the reaction typically starts with an N-substituted 2-nitrobenzylamine. The base facilitates the formation of a carbanion, which then triggers an intramolecular redox process to generate the pivotal o-nitrosobenzylidine imine.[8] Subsequent cyclization and aromatization lead to the desired 2H-indazole product.

Base-Catalyzed Davis-Beirut Reaction cluster_0 Starting Material to Intermediate cluster_1 Cyclization and Product Formation 2-Nitrobenzylamine 2-Nitrobenzylamine Carbanion Carbanion 2-Nitrobenzylamine->Carbanion Base (e.g., KOH) o-Nitrosobenzylidine_Imine o-Nitrosobenzylidine Imine Intermediate Carbanion->o-Nitrosobenzylidine_Imine Intramolecular Redox Cyclization N-N Bond Formation (Heterocyclization) o-Nitrosobenzylidine_Imine->Cyclization 2H-Indazole 2H-Indazole Product Cyclization->2H-Indazole Aromatization

Caption: Base-Catalyzed Davis-Beirut Reaction Mechanism.

Acid-Catalyzed and Photochemical Variations

Recent advancements have expanded the scope of the Davis-Beirut reaction to include acid-catalyzed and photochemical methods.[10][12] Photochemical approaches, for instance, allow for the in situ generation of the key nitroso intermediate from o-nitrobenzyl alcohols under milder conditions, which can be particularly advantageous for sensitive substrates.[12] Brønsted acid catalysis has also been shown to be effective, particularly for accessing N-aryl 2H-indazoles, which can be challenging under basic conditions.[12][13]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the synthesis of a 3-alkoxy-2H-indazole via the base-catalyzed Davis-Beirut reaction. It is crucial to note that reaction conditions may require optimization based on the specific substrates being used.

Materials and Reagents
  • Substituted 2-nitrobenzaldehyde or 1-(bromomethyl)-2-nitrobenzene

  • Primary amine

  • Potassium hydroxide (KOH)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Preparation of the N-(2-nitrobenzyl)amine starting material:

    • If starting from a 2-nitrobenzaldehyde, perform a reductive amination with the desired primary amine using a suitable reducing agent (e.g., NaBH₄).

    • If starting from 1-(bromomethyl)-2-nitrobenzene, a direct substitution with the primary amine can be carried out.[9][14]

  • The Davis-Beirut Reaction:

    • Dissolve the N-(2-nitrobenzyl)amine (1.0 eq) in the chosen anhydrous alcohol (e.g., methanol).

    • Add a solution of KOH (e.g., 5% in the same alcohol) to the reaction mixture. The addition of a controlled amount of water (up to 15-25%) can sometimes improve yields.[11]

    • Heat the reaction mixture at a suitable temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).[9]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-indazole.[15]

Experimental_Workflow_Davis_Beirut Start Start Prep_SM Prepare N-(2-nitrobenzyl)amine (Reductive Amination or Substitution) Start->Prep_SM Reaction Davis-Beirut Reaction: - Dissolve SM in Alcohol - Add Base (e.g., KOH) - Heat and Monitor (TLC) Prep_SM->Reaction Workup Aqueous Work-up: - Remove Solvent - Partition (EtOAc/Water) - Wash and Dry Reaction->Workup Purification Purification: - Concentrate Crude Product - Silica Gel Column Chromatography Workup->Purification Product Pure 2H-Indazole Purification->Product

Caption: General Experimental Workflow for 2H-Indazole Synthesis.

Scope, Limitations, and Troubleshooting

The Davis-Beirut reaction exhibits a broad substrate scope, accommodating a variety of substituents on both the aromatic ring and the amine component.[11] However, certain limitations and challenges should be considered.

Substrate TypeTypical OutcomeNotes
Alkyl Amines Good to excellent yieldsGenerally robust and reliable.[11]
Anilines (Aryl Amines) Lower yieldsCan be challenging due to the slower rate of N-N bond formation, allowing for competing side reactions.[5][11] Acid-catalyzed photochemical methods may offer better results.[12]
Primary Alcohols (Solvent) Good yieldsMethanol and ethanol are commonly used and often give high yields.[11]
Secondary Alcohols (Solvent) Reduced efficiencyGenerally less effective than primary alcohols under standard conditions.[11]
Thiol Nucleophiles Successful synthesis of thio-containing indazolesThe reaction can be adapted to incorporate sulfur nucleophiles, although it may be less straightforward than with oxygen nucleophiles.[11][15]
Troubleshooting Common Issues
  • Low or No Product Formation:

    • Verify Starting Material: Ensure the purity and integrity of the N-(2-nitrobenzyl)amine.

    • Optimize Reaction Conditions: Systematically vary the base concentration, temperature, and reaction time.

    • Solvent Purity: Use anhydrous solvents to avoid unwanted side reactions.[16]

    • Water Content: While anhydrous conditions are generally recommended, the addition of a small amount of water (15-25%) can sometimes be beneficial.[11] However, excessive water can be detrimental.[11]

  • Formation of Side Products:

    • Indazolone Formation: This can occur, particularly under photochemical conditions or with prolonged reaction times.[17]

    • Azo Compounds: These can arise from alternative reaction pathways of the nitroso imine intermediate.[11]

    • Purification: Careful purification by column chromatography is essential to isolate the desired 2H-indazole.

Conclusion: A Versatile Tool for Heterocyclic Chemistry

The Davis-Beirut reaction stands as a powerful and adaptable method for the synthesis of 2H-indazoles. Its operational simplicity, use of inexpensive starting materials, and amenability to various reaction conditions make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can effectively leverage this reaction to construct a diverse array of 2H-indazole derivatives for applications in drug discovery and beyond.

References

N-alkylation of indazoles regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of Indazoles for Medicinal and Process Chemistry

Abstract

The indazole scaffold is a cornerstone pharmacophore in modern drug discovery, integral to a multitude of therapeutic agents.[1][2][3] The biological activity of these compounds is critically dependent on the substitution pattern of the indazole ring, particularly on the nitrogen atoms. The synthesis of N-alkylated indazoles, however, presents a persistent challenge: the presence of two nucleophilic nitrogen atoms, N-1 and N-2, often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[2][3][4] This guide provides a detailed exploration of the principles governing the regioselective N-alkylation of indazoles and offers robust, field-proven protocols for selectively targeting either the N-1 or N-2 position. We will delve into the mechanistic underpinnings of this selectivity, offering researchers the knowledge to not only apply these protocols but also to troubleshoot and adapt them for novel substrates.

The Mechanistic Dichotomy: Understanding N-1 versus N-2 Selectivity

The regiochemical outcome of an indazole alkylation is not arbitrary; it is a predictable result of a delicate balance between thermodynamics, kinetics, steric hindrance, and electronic effects.[5][6] The indazole anion is an ambident nucleophile, meaning it can be attacked by an electrophile at two different positions (N-1 and N-2).[7] Control over this selectivity is paramount for efficient synthesis.

Tautomeric Stability and Thermodynamic Control

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be more thermodynamically stable.[1][8][9] Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, will favor the formation of the more stable N-1 alkylated product.[1][5][10]

Key Factors Governing Regioselectivity

The choice of base, solvent, and the substitution pattern on the indazole ring are the primary levers for controlling the N-1/N-2 ratio.

  • Base and Solvent: The nature of the ion pair formed between the deprotonated indazole and the counter-ion of the base is critical.

    • Strong Bases in Aprotic, Non-Polar Solvents (e.g., NaH in THF): This combination strongly favors N-1 alkylation.[1][6] It is postulated that a "tight ion pair" forms, where the sodium cation coordinates with both the N-2 nitrogen and a Lewis basic group at the C-3 position (like a carbonyl oxygen).[7][9] This chelation sterically encumbers the N-2 position, directing the incoming electrophile to N-1.[1][7]

    • Weaker Bases in Polar, Aprotic Solvents (e.g., K₂CO₃ in DMF): These conditions often lead to "solvent-separated ion pairs," where the cation is less associated with the indazolide anion. This reduces the steric blocking at N-2, often resulting in mixtures of N-1 and N-2 isomers.[2][5][7]

  • Substituent Effects:

    • C-3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) or sterically bulky groups (e.g., tert-butyl) at the C-3 position significantly enhance N-1 selectivity, particularly with the NaH/THF system.[1][6][7] The steric bulk of a C-3 substituent increases N-1 selectivity in the order H < Me < Ph < t-Bu.[6]

    • C-7 Position: Conversely, bulky or electron-withdrawing substituents (e.g., -NO₂, -CO₂Me) at the C-7 position sterically hinder the approach to N-1, thereby directing alkylation to the N-2 position with excellent selectivity.[1][5][6][11]

  • Alkylation Reagent: Specialized reagents can override the inherent tendencies of the indazole, providing kinetic control. The Mitsunobu reaction, for instance, strongly favors the N-2 product.[5][8] Similarly, TfOH-catalyzed reactions with diazo compounds are exceptionally selective for N-2.[5][12]

G cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate Base Base Outcome Regiochemical Outcome (N-1 vs N-2) Base->Outcome NaH (N1) vs K2CO3 (Mix) Solvent Solvent Solvent->Outcome THF (N1) vs DMF (Mix) Reagent Alkylation Reagent Reagent->Outcome Alkyl Halide vs Mitsunobu (N2) vs Diazo/TfOH (N2) C3_Sub C-3 Substituent (EWG, Bulky) C3_Sub->Outcome Directs to N-1 C7_Sub C-7 Substituent (Bulky, EWG) C7_Sub->Outcome Directs to N-2

Caption: Key factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Protocols for Selective N-1 Alkylation (Thermodynamic Control)

These protocols are designed to favor the formation of the more stable N-1 regioisomer.

Protocol 1: The Gold Standard - NaH in THF

This method is highly robust for achieving N-1 selectivity, especially for indazoles bearing C-3 substituents like carboxymethyl or tert-butyl groups, often yielding >99% N-1 regioselectivity.[1][5][6]

G start Start: 1H-Indazole in Flame-Dried Flask add_thf Add Anhydrous THF start->add_thf cool Cool to 0 °C (Ice Bath) add_thf->cool add_nah Add NaH (1.2 eq) Portion-wise cool->add_nah stir_deprotonate Stir 30 min at 0 °C, then 30 min at RT add_nah->stir_deprotonate add_alkylating_agent Add Alkylating Agent (1.1-1.5 eq) Dropwise stir_deprotonate->add_alkylating_agent react Stir at RT or 50 °C Monitor by TLC/LC-MS add_alkylating_agent->react quench Quench with sat. NH4Cl (aq) at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, Column Chromatography extract->purify end Product: N-1 Alkylated Indazole purify->end

Caption: General experimental workflow for selective N-1 alkylation using NaH/THF.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[5]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[7] Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[5][7]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup (Quenching): Carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[7]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.[7]

Protocol 2: Alternative Conditions - Cs₂CO₃ in Dioxane

This method can sometimes provide improved N-1 regioselectivity for specific substrates, such as unsubstituted or C-3 halo-substituted indazoles, compared to NaH/THF.[6]

Detailed Step-by-Step Methodology:

  • Setup: To a solution of the indazole (1.0 equiv) in anhydrous dioxane (0.1 M) in a sealed vial, add cesium carbonate (Cs₂CO₃, 2.0 equiv).[7]

  • Electrophile Addition: Add the alkyl tosylate or halide (1.5 equiv).

  • Heating: Heat the reaction mixture to 90 °C.[7]

  • Reaction Time: Stir for 2-4 hours or until reaction completion is confirmed by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N-1 substituted product.[7]

Protocols for Selective N-2 Alkylation (Kinetic & Reagent-Directed Control)

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific reagents that inherently prefer the N-2 nitrogen.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is a classic and effective method for achieving N-2 selectivity, proceeding through a different mechanism than standard Sₙ2 alkylations.[5][8][13]

Detailed Step-by-Step Methodology:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[5]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture contains triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. Direct purification by flash column chromatography is often effective in separating the desired N-2 isomer from the N-1 isomer and byproducts.[5]

Protocol 4: TfOH-Catalyzed Alkylation with Diazo Compounds

This modern, metal-free approach provides excellent yields and exceptionally high N-2 regioselectivity, often with N-2/N-1 ratios up to 100/0.[5][12]

Detailed Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[5]

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.[5][12]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N-2 alkylated product.[5]

Data Summary & Troubleshooting

The selection of an appropriate protocol is data-driven. The table below summarizes the regiochemical outcomes for a model substrate under various conditions.

Table 1: Regioselectivity of N-Alkylation on Methyl 1H-indazole-3-carboxylate

EntryAlkylating AgentBase / ReagentSolventTemp (°C)N-1 : N-2 RatioYield (Desired Isomer)Reference
1n-Pentyl BromideNaHTHF50>99 : 1>95% (N-1)[1][6]
2n-Pentyl BromideCs₂CO₃DMFRT88 : 1281% (Total)[6]
3n-PentanolPPh₃ / DEADTHFRT1 : 2.558% (N-2)[1][5][8]
4Ethyl DiazoacetateTfOHDCMRT0 : 10095% (N-2)[12]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (e.g., old NaH).2. Wet solvent or glassware.3. Insufficient temperature.1. Use fresh, high-quality reagents.2. Ensure all equipment is flame-dried and solvent is anhydrous.3. Increase reaction temperature (e.g., from RT to 50-90 °C).[1][7]
Poor Regioselectivity 1. Incorrect base/solvent combination for desired isomer.2. Formation of solvent-separated ion pairs.1. For N-1, ensure a tight ion pair (NaH/THF).2. For N-2, switch to a reagent-directed method like Mitsunobu or TfOH/diazo.[1][5][12]
Difficulty Separating N-1/N-2 Isomers Isomers often have very similar polarity.1. Optimize the reaction to maximize selectivity, reducing the minor isomer.2. Use high-performance column chromatography with a shallow gradient.3. Consider derivatization to alter polarity, separate, and then cleave the auxiliary group.[7]

Definitive Isomer Characterization

Unambiguous assignment of the N-1 and N-2 regioisomers is critical. While 1D ¹H NMR can offer clues, 2D NMR techniques are definitive.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. For N-1 alkylated indazoles, a key correlation is observed between the protons on the carbon directly attached to the nitrogen (e.g., N-CH₂) and the C-7a carbon of the indazole ring. This through-space correlation is absent in the N-2 isomer.[8][14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can also be used to establish proximity between the N-alkyl group and protons on the benzene portion of the ring (e.g., H-7 for N-1 isomers).[15]

References

The Strategic Role of 2,3-Dimethyl-2H-indazol-6-amine in the Synthesis of Pazopanib: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Pazopanib, a potent tyrosine kinase inhibitor, with a specific focus on the application of the key precursor, 2,3-dimethyl-2H-indazol-6-amine. While the initial inquiry mentioned 2-methyl-2H-indazol-5-amine, a thorough review of synthetic routes reveals that the 6-amino isomer, and its methylated derivatives, are the crucial building blocks for efficient Pazopanib synthesis.[1][2] This document will detail the synthetic strategy, provide step-by-step protocols for the preparation of key intermediates and the final product, and outline analytical methods for characterization.

Introduction to Pazopanib and its Synthesis

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[3][4] Its mechanism of action involves the inhibition of several key receptors, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[5][6][7] This inhibition disrupts tumor angiogenesis and growth. The chemical structure of Pazopanib, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide, highlights the central role of the substituted indazole moiety.

The synthesis of Pazopanib typically involves the convergent coupling of three key fragments: a pyrimidine core, a sulfonamide side chain, and the indazole moiety. The focus of this guide is a widely adopted synthetic route that utilizes 2,3-dimethyl-2H-indazol-6-amine as a pivotal intermediate.

The Synthetic Pathway: A Strategic Overview

The synthesis of Pazopanib from 2,3-dimethyl-2H-indazol-6-amine can be strategically divided into several key stages. This approach allows for the efficient construction of the complex molecule with good overall yields. The general workflow is outlined below.

Pazopanib Synthesis Workflow A Starting Material: 3-Methyl-6-nitro-1H-indazole B Intermediate 1: 2,3-Dimethyl-6-nitro-2H-indazole A->B Methylation C Intermediate 2: 2,3-Dimethyl-2H-indazol-6-amine B->C Reduction D Intermediate 3: N,2,3-Trimethyl-2H-indazol-6-amine C->D Methylation E Intermediate 4: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine D->E Coupling with 2,4-dichloropyrimidine G Final Product: Pazopanib E->G Final Coupling F Starting Material: 5-Amino-2-methylbenzenesulfonamide F->G Coupling

Caption: A simplified workflow for the synthesis of Pazopanib, highlighting the key intermediates derived from 3-methyl-6-nitro-1H-indazole.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Pazopanib, starting from the preparation of the key indazole intermediate.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine (Intermediate 2)

The synthesis of this key precursor begins with the readily available 3-methyl-6-nitro-1H-indazole.

Step 1: Methylation of 3-Methyl-6-nitro-1H-indazole to form 2,3-Dimethyl-6-nitro-2H-indazole (Intermediate 1)

  • Rationale: This step introduces one of the methyl groups onto the indazole ring system. The reaction conditions are chosen to favor N-methylation.

  • Procedure:

    • Dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine (DABCO) in N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate dropwise to the reaction mixture.

    • Heat the reaction to reflux and maintain for 6 hours.

    • Cool the mixture to room temperature and add water to precipitate the product.

    • Collect the solid by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[8]

Step 2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole to form 2,3-Dimethyl-2H-indazol-6-amine (Intermediate 2)

  • Rationale: The nitro group is reduced to an amine, which is a crucial functional group for subsequent coupling reactions. Tin(II) chloride in the presence of hydrochloric acid is an effective reducing agent for this transformation.

  • Procedure:

    • Dissolve 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethyl ether with heating, then cool to 0°C.

    • Under a nitrogen atmosphere, add tin(II) chloride.

    • Add concentrated hydrochloric acid dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 45 minutes.

    • Add ether to precipitate the hydrochloride salt of the product.

    • Collect the precipitate by filtration to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride.[9]

Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Intermediate 4)

Step 1: N-Methylation of 2,3-Dimethyl-2H-indazol-6-amine to form N,2,3-Trimethyl-2H-indazol-6-amine (Intermediate 3)

  • Rationale: This step introduces the second methyl group, this time on the amine, which is required for the final Pazopanib structure.

  • Procedure: A common method for this transformation is reductive amination using formaldehyde followed by reduction with a hydride source like sodium borohydride.[1][2]

Step 2: Coupling of N,2,3-Trimethyl-2H-indazol-6-amine with 2,4-Dichloropyrimidine (Intermediate 4)

  • Rationale: This nucleophilic aromatic substitution reaction forms the core structure of Pazopanib by linking the indazole and pyrimidine rings.

  • Procedure:

    • Charge a flask with N,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, and sodium bicarbonate in N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 85°C and stir until the reaction is complete (monitored by TLC or HPLC).

    • Add water to the reaction mixture and stir for 3 hours to induce precipitation.

    • Collect the product crystals by filtration, wash with water, and dry to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[3][5]

Final Synthesis of Pazopanib
  • Rationale: The final step involves a nucleophilic aromatic substitution reaction where the amino group of 5-amino-2-methylbenzenesulfonamide displaces the remaining chlorine atom on the pyrimidine ring of Intermediate 4.

  • Procedure:

    • Combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent such as isopropanol.

    • Add a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to reflux and monitor for completion.

    • Cool the reaction mixture to room temperature to allow for the precipitation of Pazopanib hydrochloride.

    • Collect the solid product by filtration and wash with a suitable solvent.

Characterization and Analytical Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundAnalytical TechniqueExpected Results
2,3-Dimethyl-2H-indazol-6-amine ¹H NMR Signals corresponding to aromatic protons, two distinct methyl groups, and an amino group.
Mass Spec (ESI+) [M+H]⁺ at m/z 162.1.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine ¹H NMR Characteristic signals for the indazole and pyrimidine protons, and three methyl groups.
Mass Spec (ESI+) [M+H]⁺ at m/z 288.1.
Pazopanib ¹H NMR Complex spectrum showing signals for all aromatic and methyl protons.
HPLC A single major peak with a retention time consistent with a reference standard.[10][11][12]
Mass Spec (ESI+) [M+H]⁺ at m/z 438.1.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,3-Dimethyl-2H-indazol-6-amine: May be harmful if swallowed and is suspected of causing genetic defects.[13]

  • 5-Amino-2-methylbenzenesulfonamide: Causes skin and serious eye irritation, and may cause respiratory irritation.[6][14]

  • 2,4-Dichloropyrimidine: A corrosive and toxic compound. Handle with extreme care.

  • Solvents and Reagents: Consult the Material Safety Data Sheets (MSDS) for all chemicals used for specific handling and disposal information.[15]

Conclusion

The synthesis of Pazopanib is a multi-step process that relies on the strategic use of key intermediates. 2,3-Dimethyl-2H-indazol-6-amine serves as a critical building block, and its efficient preparation is paramount to the overall success of the synthesis. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of Pazopanib, emphasizing the importance of careful reaction control and thorough product characterization.

References

Application Notes & Protocols: Leveraging 2-Methyl-2H-indazol-5-amine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Specifically, in the realm of oncology, indazole derivatives have proven to be highly effective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-methyl-2H-indazol-5-amine (CAS 60518-59-4) , a key building block for the synthesis of potent and selective kinase inhibitors. We will explore its chemical properties, explain the rationale behind its application, and provide detailed, field-proven protocols for its incorporation into complex molecular architectures.

Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Scaffold

Protein kinases have emerged as one of the most significant classes of drug targets for cancer therapy. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment for various malignancies.[4] The indazole ring system is particularly adept at interacting with the hinge region of the kinase ATP-binding pocket, often forming key hydrogen bonds that are crucial for potent inhibition.[1][5] Several blockbuster drugs, including Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), feature an indazole core, underscoring its therapeutic value.[1][6][7][8]

This compound stands out as a particularly valuable starting material.[9][10] The primary amine at the C5 position serves as a versatile chemical handle for introducing a wide array of substituents via robust and well-established coupling chemistries.[10] Furthermore, the methylation at the N2 position is not merely a synthetic convenience; it pre-organizes the scaffold, preventing the formation of N1/N2 regioisomers in subsequent steps and can significantly influence the molecule's final conformation and interaction with its biological target.[1][11] This strategic N-methylation can lead to improved selectivity and pharmacokinetic properties.

Key Chemical Properties of this compound
PropertyValueReference
CAS Number 60518-59-4
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol [10]
Appearance Solid[10]
Melting Point 125 °C
Purity ≥97% (typical)[9][10]
Boiling Point 354.8°C at 760 mmHg

Core Synthetic Strategy: Building Diversity from a Common Scaffold

The primary utility of this compound lies in its amine functionality, which allows for its conjugation to various molecular fragments, typically carboxylic acids or aryl halides. This approach enables the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies. The general workflow involves a core coupling reaction followed by optional further diversification.

G cluster_0 Core Synthesis Workflow A This compound (Starting Material) C Core Coupling Reaction (e.g., Amide or C-N Cross-Coupling) A->C B Coupling Partner (e.g., R-COOH or R-X) B->C D Core Inhibitor Scaffold C->D Formation of Key Bond E Further Diversification (Optional) D->E Modification of R-group F Final Kinase Inhibitor Library D->F E->F

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: Field-Proven Methodologies

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step. These are not just recipes; they are self-validating systems.

Protocol 1: Amide Bond Formation via Activated Ester Intermediate

Amide coupling is the most frequently used reaction in medicinal chemistry, allowing for the linkage of the indazole core to a vast array of commercially available carboxylic acids.[12][13] Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions.

Rationale: This reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the nucleophilic amine of the indazole. The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated acids without interfering with the coupling partners. Anhydrous conditions are paramount to prevent hydrolysis of the activated ester.

G cluster_0 Mechanism: HATU-Mediated Amide Coupling RCOOH R-COOH ActiveEster Activated Ester Intermediate RCOOH->ActiveEster + HATU HATU HATU AmideProduct Indazole-NH-CO-R (Final Product) ActiveEster->AmideProduct + Indazole-NH2 IndazoleAmine Indazole-NH2 Base Base (DIPEA)

Caption: Simplified mechanism for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq.).

  • Solvent Addition: Dissolve the acid in an anhydrous polar aprotic solvent, such as DMF or NMP (N-Methyl-2-pyrrolidone), to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir at room temperature for 15-20 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: Add a solution of this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

To connect the indazole amine to an aryl or heteroaryl ring, the Buchwald-Hartwig amination is an exceptionally powerful and versatile method.[14] This reaction creates an arylamine linkage, a common motif in Type II kinase inhibitors that bind to the "DFG-out" inactive conformation.[5][15]

Rationale: This catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex. The amine then coordinates to the palladium center, and subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine.

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or SPhos, 4-10 mol%).

  • Base and Solvent: Add a strong base, such as NaOtBu or Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often accelerate the reaction significantly.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired coupled product.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the groups attached to the this compound core is the foundation of SAR exploration. The goal is to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Example SAR Table for a Hypothetical Kinase Target:

Compound IDR-Group (Attached via Amide Linkage)Kinase IC₅₀ (nM)Rationale for Change
REF-01 Phenyl520Initial hit, baseline potency.
REF-02 4-Fluorophenyl250Introduction of H-bond acceptor can improve potency.
REF-03 3-Methoxyphenyl85Methoxy group targets a specific hydrophobic pocket.
REF-04 4-(Piperidin-1-yl)phenyl15Basic nitrogen adds a key salt-bridge interaction and improves solubility.
REF-05 Pyridin-4-yl35Pyridyl nitrogen can act as an H-bond acceptor with the hinge region.[1]

This iterative process of synthesis and testing allows researchers to build a comprehensive understanding of the target's binding site and design more effective inhibitors.[16] For instance, studies on FLT3 inhibitors have shown that specific benzamide derivatives of an indazole core can achieve nanomolar potency against wild-type and mutant forms of the kinase.[15][17]

Conclusion and Future Directions

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors.[9] Its pre-methylated N2 position offers regiochemical control, while the C5-amine provides a reliable anchor point for a variety of robust coupling reactions. The protocols detailed herein for amide formation and C-N cross-coupling represent foundational strategies for generating diverse chemical libraries. By combining these synthetic methodologies with iterative biological screening and structure-based design, researchers can efficiently navigate the complex chemical space to discover and optimize the next generation of targeted cancer therapeutics.

References

Application Note: High-Yield Reduction of 2-Methyl-5-Nitro-2H-Indazole to 2-Methyl-5-Amino-2H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chemical reduction of 2-methyl-5-nitro-2H-indazole, a critical transformation for synthesizing precursors in pharmaceutical and materials science research. We present three robust and field-proven protocols utilizing common reducing agents: Tin(II) chloride (SnCl₂), Sodium Dithionite (Na₂S₂O₄), and Iron (Fe) powder in an acidic medium. Each protocol is detailed with step-by-step instructions, mechanistic insights, and guidelines for reaction monitoring and product purification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks. 2-Methyl-5-amino-2H-indazole, in particular, is a valuable intermediate in the development of various biologically active molecules. The choice of reducing agent is critical and depends on factors such as substrate compatibility with other functional groups, desired reaction conditions (e.g., pH), and considerations of cost and environmental impact.

This guide details three reliable methods for the reduction of 2-methyl-5-nitro-2H-indazole (MW: 177.16 g/mol , CAS: 5228-48-8), each with distinct advantages and considerations.[1][2]

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The specific pathway and intermediates can vary depending on the reducing agent and reaction conditions.

Nitro Reduction Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Generalized pathway for the reduction of an aromatic nitro group.

Comparative Overview of Reduction Protocols

The selection of an appropriate reduction protocol is a critical decision in the synthetic workflow. The following table summarizes the key parameters and expected outcomes for the three methods detailed in this application note.

ParameterProtocol 1: SnCl₂ / HClProtocol 2: Na₂S₂O₄Protocol 3: Fe / NH₄Cl
Primary Reagent Tin(II) chloride dihydrateSodium dithioniteIron powder
Reaction Medium Ethanolic HClBiphasic (DCM/Water)Aqueous Ethanol
Typical Reaction Time 1-3 hours2-4 hours4-8 hours
Temperature 60-70 °CRoom Temperature70-80 °C
Work-up Complexity Moderate (tin salt removal)LowModerate (iron sludge removal)
Chemoselectivity GoodExcellentGood
Environmental Impact Moderate (tin waste)LowLow
Estimated Yield 85-95%80-90%75-85%

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This classic and highly effective method utilizes tin(II) chloride in an acidic alcoholic solvent. It is known for its high yields and relatively short reaction times. The acidic conditions are crucial for the reaction to proceed efficiently.[3]

Materials:

  • 2-methyl-5-nitro-2H-indazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-5-nitro-2H-indazole (1.0 eq) and ethanol (10 mL per gram of substrate).

  • Stir the mixture to obtain a suspension.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid (2 mL per gram of SnCl₂·2H₂O).

  • Slowly add the acidic SnCl₂ solution to the stirred suspension of the nitroindazole. The addition is exothermic.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 10 M NaOH solution to basify the mixture to a pH of 10-12. This will precipitate tin salts as a white solid.[4]

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

SnCl2_Reduction_Workflow Start Start: 2-methyl-5-nitro-2H-indazole in EtOH Add_SnCl2 Add SnCl₂ in conc. HCl Start->Add_SnCl2 Heat Heat to 60-70 °C Add_SnCl2->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to 0 °C Monitor->Cool Basify Basify with 10M NaOH (pH 10-12) Cool->Basify Filter Filter through Celite® Basify->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify End End: 2-methyl-5-amino-2H-indazole Purify->End

Caption: Workflow for the SnCl₂ mediated reduction of 2-methyl-5-nitro-2H-indazole.

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a milder, metal-free alternative to other reduction protocols.[5] It is particularly useful for substrates with functional groups that are sensitive to acidic or strongly reducing conditions. The reaction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻).[5][6]

Materials:

  • 2-methyl-5-nitro-2H-indazole (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methyl-5-nitro-2H-indazole (1.0 eq) in dichloromethane (15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water (10 mL per gram of Na₂S₂O₄).

  • Add the aqueous sodium dithionite solution to the stirred solution of the nitroindazole.

  • Stir the resulting biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Dithionite_Reduction_Workflow Start Start: 2-methyl-5-nitro-2H-indazole in DCM Add_Dithionite Add aqueous Na₂S₂O₄ Start->Add_Dithionite Stir Vigorous stirring at RT Add_Dithionite->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Separate Separate organic layer Monitor->Separate Extract Extract aqueous layer with DCM Separate->Extract Wash Wash with Brine Extract->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify End End: 2-methyl-5-amino-2H-indazole Purify->End

Caption: Workflow for the sodium dithionite mediated reduction.

Protocol 3: Reduction using Iron (Fe) Powder

Reduction with iron powder in the presence of an acid or an ammonium salt is a cost-effective and environmentally benign method.[7][8] This heterogeneous reaction requires efficient stirring to ensure good contact between the reactants.

Materials:

  • 2-methyl-5-nitro-2H-indazole (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-nitro-2H-indazole (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water (20 mL per gram of substrate).

  • Add ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 4-8 hours to complete.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • Tin(II) chloride: Corrosive and a suspected sensitizer.[3] Avoid inhalation and contact with skin.

  • Sodium dithionite: Can decompose upon contact with water and organic solvents, potentially leading to thermal runaway.[6]

  • Iron powder: Finely divided iron powder can be pyrophoric.

  • Hydrochloric acid and Sodium hydroxide: Highly corrosive. Handle with extreme care.

Conclusion

The reduction of 2-methyl-5-nitro-2H-indazole to its corresponding amine is a critical synthetic step that can be achieved through various reliable methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including functional group tolerance, scalability, and environmental considerations. The detailed procedures and insights provided in this application note are intended to equip researchers with the necessary tools to successfully perform this transformation.

References

The Versatile Scaffold: Application Notes and Protocols for 2-Methyl-2H-indazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for the design of potent and selective drugs. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent member of this esteemed class.[1][2] Its significance is underscored by its presence in numerous FDA-approved drugs, including the multi-kinase inhibitor pazopanib, used in the treatment of renal cell carcinoma.[1]

The indazole ring's utility stems from its ability to act as a bioisostere for other critical aromatic systems like indole and phenol, while often conferring improved metabolic stability and pharmacokinetic properties.[1] A key feature of the indazole scaffold is its capacity to form crucial hydrogen bond interactions with the hinge region of protein kinases, a pivotal interaction for achieving potent inhibition.[3][4][5][6]

Within the diverse family of indazole derivatives, 2-methyl-2H-indazol-5-amine (CAS 60518-59-4) has garnered significant attention as a versatile and valuable building block.[7] Its unique substitution pattern, featuring a methyl group at the N2 position and an amine at the C5 position, provides a strategic handle for the synthesis of a wide array of complex molecules targeting various disease pathways. This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology. We will delve into the rationale for its use, provide detailed synthetic and biological testing protocols, and explore the signaling pathways of relevant targets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₈H₉N₃[7]
Molecular Weight 147.18 g/mol [7]
Appearance Brown crystalline powder[7]
CAS Number 60518-59-4[7]
Melting Point 125 °C[8]
Boiling Point 354.8 °C at 760 mmHg[8]
LogP 1.73670[8]

Application Focus: A Cornerstone for Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of protein kinase inhibitors.[1][2][7] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The 5-amino group of this compound serves as a nucleophilic handle for the construction of more complex molecules, often through coupling with heterocyclic systems like pyrimidines. This strategy has been successfully employed to generate potent inhibitors of several clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinase 4 (PLK4).

Targeting the Cell Cycle: CDK and PLK4 Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[10][11][12] By forming complexes with their regulatory partners, cyclins, CDKs drive the progression of cells through the different phases of division (G1, S, G2, and M).[10][11][12] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a validated therapeutic strategy in oncology.

Polo-Like Kinase 4 (PLK4) is another serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[9][13][14] Overexpression of PLK4 can lead to centrosome amplification and genomic instability, which are characteristic features of many tumors.[14][15] Consequently, PLK4 has emerged as a promising target for anticancer drug development.

The this compound scaffold is particularly well-suited for the design of inhibitors targeting these kinases. The indazole core effectively mimics the adenine region of ATP, forming key hydrogen bonds with the kinase hinge region, while the derivatized amino group can be used to achieve selectivity and potency by extending into other regions of the ATP-binding pocket.

Visualizing the Mechanism: Key Signaling Pathways

To appreciate the therapeutic rationale for targeting CDKs and PLK4, it is essential to understand their roles in cellular signaling. The following diagrams, generated using Graphviz, illustrate these pathways.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) Inactivates E2F E2F Rb->E2F Releases G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes Activates Transcription CyclinE Cyclin E G1_S_Genes->CyclinE Includes CDK2_E CDK2 CyclinE->CDK2_E Binds & Activates DNA_Rep DNA Replication CDK2_E->DNA_Rep Initiates CyclinA Cyclin A DNA_Rep->CyclinA Progression to CDK2_A CDK2 CyclinA->CDK2_A Binds & Activates CyclinB Cyclin B CDK2_A->CyclinB Leads to CDK1 CDK1 CyclinB->CDK1 Binds & Activates Mitosis Mitosis CDK1->Mitosis Drives Inhibitor Indazole-Derived CDK4/6 Inhibitor Inhibitor->CDK46 Blocks ATP Binding

Caption: Simplified CDK pathway in cell cycle regulation.

PLK4_Pathway cluster_CellCycle Cell Cycle Progression cluster_EMT Epithelial-Mesenchymal Transition (EMT) PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Wnt_BetaCatenin Wnt/β-catenin Pathway PLK4->Wnt_BetaCatenin Activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Activates Centrosome_Amp Centrosome Amplification (in cancer) Centriole_Dup->Centrosome_Amp Dysregulation leads to Genomic_Instability Genomic Instability Centrosome_Amp->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression EMT_Activation EMT Activation Wnt_BetaCatenin->EMT_Activation PI3K_Akt->EMT_Activation Metastasis Invasion & Metastasis EMT_Activation->Metastasis Inhibitor Indazole-Derived PLK4 Inhibitor Inhibitor->PLK4 Blocks ATP Binding

Caption: PLK4 signaling in centriole duplication and cancer.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor derived from this compound and its subsequent evaluation in a biochemical assay.

Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-5-amine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloropyrimidine. This intermediate is a common precursor for a wide range of kinase inhibitors. The procedure is adapted from a reported synthesis using the 6-amino isomer and is a representative method for this class of reaction.[8]

Materials:

  • This compound (1.0 eq)

  • 2,4-dichloropyrimidine (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH) for crystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add ethanol to the flask to create a stirrable suspension (e.g., ~25 mL per 10 g of starting amine).

  • While stirring at room temperature, add 2,4-dichloropyrimidine (1.1 eq) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the suspension to room temperature.

  • Filter the solid precipitate and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • For purification, dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature to induce crystallization.

  • Collect the colorless crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Expected Outcome: The final product, N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-5-amine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This intermediate can then be further functionalized, for example, through a Suzuki-Miyaura coupling or another nucleophilic substitution at the C2 position of the pyrimidine ring, to generate a library of potential kinase inhibitors.

Synthesis_Workflow Start This compound + 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (EtOH, NaHCO₃, Reflux) Start->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Purification Crystallization (Methanol) Workup->Purification Intermediate N-(2-chloropyrimidin-4-yl)- This compound Purification->Intermediate Further_Synth Further Synthesis (e.g., Suzuki Coupling) Intermediate->Further_Synth Final_Product Final Kinase Inhibitor Further_Synth->Final_Product

Caption: General workflow for kinase inhibitor synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the potency (IC₅₀ value) of a synthesized indazole derivative against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. This is a common high-throughput screening method in drug discovery.[7][16]

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A, PLK4)

  • Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer (proprietary to the LanthaScreen™ platform)

  • Synthesized indazole derivative (test compound)

  • Kinase buffer (specific to the kinase, typically provided by the assay manufacturer)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume, black microplate

  • Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series. c. Further dilute the DMSO serial dilutions into the appropriate kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.

  • Assay Plate Preparation: a. Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase/Antibody Mixture Preparation: a. Prepare a 2X working solution of the kinase and the Eu-labeled antibody in kinase buffer at the concentrations recommended by the manufacturer. b. Add an equal volume (e.g., 5 µL) of this mixture to each well of the assay plate.

  • Tracer Addition: a. Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. b. Add an equal volume (e.g., 2.5 µL) of the tracer solution to each well. The final volume in each well will be 10 µL.

  • Incubation and Measurement: a. Gently mix the plate and incubate at room temperature for a specified time (typically 60 minutes), protected from light. b. Read the plate on a TR-FRET-capable plate reader. The reader will measure the fluorescence emission at 665 nm (tracer emission) and 615 nm (Europium emission).

Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Normalize the data using the vehicle control (high FRET signal, 0% inhibition) and a control with a saturating concentration of a known inhibitor or no kinase (low FRET signal, 100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Conclusion and Future Outlook

This compound is a quintessential example of a privileged scaffold fragment that continues to empower medicinal chemists in the quest for novel therapeutics. Its strategic importance as a building block for potent and selective kinase inhibitors is well-established, with broad applications in oncology and beyond. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to harness the potential of this versatile molecule. As our understanding of kinase biology deepens, the demand for innovative inhibitors will undoubtedly grow. The inherent adaptability and favorable properties of the 2-methyl-2H-indazole scaffold ensure that it will remain a cornerstone of drug discovery programs for the foreseeable future.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Methyl-2H-indazol-5-amin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Senior Application Scientist, Gemini Division Datum: 04. Januar 2026 Dokument-ID: AN2026-INDZ-001

Zusammenfassung

Das Indazol-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von pharmakologisch aktiven Verbindungen vorkommt, einschließlich mehrerer von der FDA zugelassener Medikamente wie Niraparib und Pazopanib.[1] Diese Heterozyklen sind für ihre Fähigkeit bekannt, wichtige biologische Targets wie Kinasen zu modulieren, was sie zu einem Schwerpunkt in der Onkologie und der Erforschung von Entzündungskrankheiten macht.[2][3][4] 2-Methyl-2H-indazol-5-amin ist ein vielseitiger und strategisch wichtiger Baustein für die Synthese von Wirkstoffbibliotheken. Die primäre Aminogruppe an der C5-Position bietet einen reaktiven Ankerpunkt für eine Vielzahl von chemischen Modifikationen, was die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.

Dieser Leitfaden bietet detaillierte, validierte Protokolle für die Derivatisierung von 2-Methyl-2H-indazol-5-amin durch Acylierung und Sulfonylierung. Darüber hinaus wird ein umfassender Arbeitsablauf für die Vorbereitung und Durchführung des anschließenden biologischen Screenings der synthetisierten Verbindungen vorgestellt. Ziel ist es, Forschern in der Wirkstoffentwicklung eine praktische und wissenschaftlich fundierte Ressource zur Verfügung zu stellen, um die Erstellung und Evaluierung neuartiger Indazol-basierter Wirkstoffkandidaten zu beschleunigen.

Wissenschaftliche Grundlagen und strategische Überlegungen

Die Derivatisierung des 5-Amino-2-methyl-2H-indazol-Kerns zielt darauf ab, eine chemische Vielfalt zu erzeugen, die für die Entdeckung von "Hits" in biologischen Assays entscheidend ist. Die Wahl der Derivatisierungsreaktionen basiert auf ihrer Zuverlässigkeit, ihrer breiten Substratverträglichkeit und der Fähigkeit der resultierenden funktionellen Gruppen, wichtige molekulare Interaktionen mit biologischen Targets einzugehen.

  • Acylierung (Amidbildung): Die Umsetzung der primären Aminogruppe mit Acylchloriden oder Carbonsäuren führt zur Bildung einer Amidbindung. Amide sind in der Natur und in Arzneimitteln allgegenwärtig. Sie fungieren als Wasserstoffbrücken-Donoren und -Akzeptoren und können die physikochemischen Eigenschaften wie Löslichkeit und Zellpermeabilität erheblich beeinflussen. Die Reaktion ist in der Regel hocheffizient und toleriert eine Vielzahl funktioneller Gruppen.[5][6][7]

  • Sulfonylierung (Sulfonamidbildung): Die Reaktion mit Sulfonylchloriden ergibt Sulfonamide. Diese Gruppe ist ein wichtiger Bioisoster für Amide und Carbonsäuren.[8] Sulfonamide sind metabolisch stabiler als Amide und ihre tetraedrische Geometrie kann zu einzigartigen Bindungsinteraktionen führen.[9] Diese Modifikation ist ein bewährtes Mittel zur Optimierung der Wirksamkeit und der pharmakokinetischen Eigenschaften von Wirkstoffkandidaten.[10][11]

Die folgende Abbildung zeigt die allgemeinen Reaktionsschemata für die Derivatisierung des Ausgangsmaterials.

G start_mol 2-Methyl-2H-indazol-5-amin acyl_reaction_label Acylierung start_mol->acyl_reaction_label sulfonyl_reaction_label Sulfonylierung start_mol->sulfonyl_reaction_label acyl_reagent Acylchlorid (R-COCl) Base (z.B. Pyridin, TEA) Lösungsmittel (z.B. DCM, THF) acyl_reagent->acyl_reaction_label acyl_product N-(2-Methyl-2H-indazol-5-yl)amid (Acyl-Derivat) acyl_reaction_label->acyl_product sulfonyl_reagent Sulfonylchlorid (R-SO2Cl) Base (z.B. Pyridin, TEA) Lösungsmittel (z.B. DCM) sulfonyl_reagent->sulfonyl_reaction_label sulfonyl_product N-(2-Methyl-2H-indazol-5-yl)sulfonamid (Sulfonyl-Derivat) sulfonyl_reaction_label->sulfonyl_product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of regioselective N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical hurdle of controlling alkylation at the N1 versus the N2 position of the indazole scaffold. Indazole derivatives are a cornerstone in medicinal chemistry, and the precise placement of substituents is often paramount to their biological activity.[1][2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome synthetic challenges and achieve your desired regioisomers with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation so challenging?

The primary challenge arises from the ambident nucleophilic nature of the indazole anion formed upon deprotonation.[6][7] Both the N1 and N2 nitrogen atoms can act as nucleophiles, often leading to a mixture of N1 and N2 alkylated products.[8][9][10][11] The final product ratio is a delicate balance of several factors, including steric hindrance, electronic effects of substituents on the indazole ring, and the specific reaction conditions employed.[1][8][11]

The two nitrogen atoms are part of a tautomeric system, with the 1H-indazole tautomer generally being more thermodynamically stable than the 2H-indazole form.[8][9][10][12] This inherent stability can be harnessed to favor N1 alkylation under conditions that allow for thermodynamic equilibrium.[8][11][13] Conversely, kinetic control can sometimes favor the N2 product.[8]

Q2: What are the most critical factors influencing N1 vs. N2 selectivity?

The regiochemical outcome of indazole alkylation is governed by a complex interplay of variables. The most influential factors are:

  • Base and Solvent System: This is arguably the most critical parameter. The choice of base and solvent dictates the nature of the indazolide anion and its counter-ion, which in turn influences the site of alkylation.[2][6]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole core play a significant role in directing the incoming electrophile.[1][2][8]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile can also impact the N1/N2 ratio.

  • Reaction Temperature and Time: These parameters can shift the balance between kinetic and thermodynamic control.

Q3: I'm getting a mixture of N1 and N2 isomers. What is the first thing I should try to improve N1 selectivity?

For enhancing N1 selectivity, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a highly effective and widely recommended starting point.[2][3][4][5][6][11][14] This system often provides excellent N1 regioselectivity, particularly for indazoles bearing electron-withdrawing groups at the C3 position.[3][4][5][6][7][11] The prevailing hypothesis is that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group (like a carbonyl), sterically blocking the N2 position and directing the alkylating agent to N1.[3][10][11]

Q4: How can I favor the formation of the N2-alkylated product?

Selectively obtaining the N2 isomer often requires moving away from conditions that favor thermodynamic control. Here are some effective strategies:

  • Mitsunobu Reaction: This is a reliable method for achieving N2-alkylation.[4][8] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) typically shows a strong preference for the N2 position.[4][8]

  • Acid-Catalyzed Reactions: The use of triflic acid (TfOH) as a catalyst with diazo compounds has been reported to be highly selective for N2-alkylation.[15][16] Similarly, TfOH or copper(II) triflate can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates.[17]

  • Steric Hindrance at C7: Introducing a bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to the N2 position.[6][8] Electron-withdrawing groups like nitro (-NO₂) or carboxylate (-CO₂Me) at C7 have been shown to lead to excellent N2 regioselectivity.[2][3][4][5][6]

Troubleshooting Guides

Problem 1: Poor N1:N2 Regioselectivity (Mixture of Isomers)
Potential Cause Explanation Recommended Solution
Suboptimal Base/Solvent Combination Using weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) often leads to poor selectivity and mixtures of isomers.[6][8][13] These conditions can favor kinetic control, which may not align with the desired thermodynamic N1 product.Switch to NaH in anhydrous THF. This combination is the most robust for achieving high N1-selectivity.[2][3][4][5][11][14] The use of other strong amide bases like NaHMDS in THF can also be effective.[2]
Steric Hindrance at N1 A bulky substituent at the C7 position can sterically impede the approach of the alkylating agent to the N1 nitrogen.[6]If the substrate allows, consider synthetic routes that install the C7 substituent after N1-alkylation. If not, you may need to accept lower N1 selectivity or explore conditions that favor N2-alkylation if that isomer is also of interest.
Reaction Not at Thermodynamic Equilibrium Shorter reaction times or lower temperatures may not allow the reaction to reach thermodynamic equilibrium, where the more stable N1 isomer is favored.Increase reaction time and/or temperature. Allowing the reaction to stir for longer periods can facilitate equilibration to the more stable N1-alkylated product.[4][6]
Problem 2: Low or No Conversion to Alkylated Product
Potential Cause Explanation Recommended Solution
Insufficiently Strong Base Weaker bases like K₂CO₃ or Na₂CO₃ may not be strong enough to fully deprotonate the indazole, especially in less polar solvents like THF.[2][4]Use a stronger base. Sodium hydride (NaH) is generally effective.[2][18] If solubility is an issue, consider stronger, more soluble bases like NaHMDS or LiHMDS.
Poor Solubility The indazole starting material or its corresponding salt may have poor solubility in the chosen solvent, leading to a sluggish reaction.Change the solvent or increase the temperature. While THF is preferred for N1-selectivity, for stubborn cases, a more polar aprotic solvent like DMF could be cautiously trialed, though this may compromise selectivity.[13] Elevating the reaction temperature can also improve solubility and reaction rates.[6]
Poor Leaving Group on Electrophile If the alkylating agent has a poor leaving group (e.g., -Cl), the Sₙ2 reaction will be slow.Use a more reactive electrophile. Alkyl iodides or tosylates are generally more reactive than bromides or chlorides.
Presence of Moisture Strong bases like NaH are highly sensitive to moisture, which will quench the base and prevent deprotonation of the indazole.[19]Ensure strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[19]
Problem 3: Side Reactions or Product Decomposition
Potential Cause Explanation Recommended Solution
Reaction Temperature is Too High Sensitive functional groups on the indazole or the alkylating agent may decompose at elevated temperatures.Run the reaction at a lower temperature for a longer period. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and stability.
Highly Reactive Electrophile Very reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can sometimes lead to side reactions or over-alkylation.Control the addition of the electrophile. Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) to manage the reaction's exothermicity and reactivity.[8][18]

Visualization of Key Concepts

Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_reagents Reagents Base Base (e.g., NaH, K2CO3) Outcome Regiochemical Outcome (N1 vs. N2) Base->Outcome Determines ion-pairing Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Influences ion-pair separation Temperature Temperature Temperature->Outcome Kinetic vs. Thermodynamic Control Indazole Indazole Substituents (Steric & Electronic Effects) Indazole->Outcome Directs attack Electrophile Alkylating Agent (R-X) Electrophile->Outcome Reactivity & Sterics

Caption: Key factors governing N1 vs. N2 regioselectivity.

General Experimental Workflow for Optimization

G start Define Target Regioisomer (N1 or N2) select_conditions Select Initial Conditions (e.g., NaH/THF for N1) start->select_conditions run_reaction Perform Small-Scale Reaction select_conditions->run_reaction analyze Analyze N1:N2 Ratio (NMR, LC-MS) run_reaction->analyze outcome Evaluate Outcome analyze->outcome optimize Troubleshoot & Optimize (See Guides Above) outcome->optimize Poor Selectivity success Desired Selectivity Achieved outcome->success High Selectivity optimize->select_conditions

Caption: A workflow for optimizing indazole N-alkylation.

Detailed Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity, particularly with indazoles bearing C3-electron-withdrawing groups.[3][4][5][6][11]

Materials:

  • Substituted 1H-indazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide or tosylate (1.1-1.5 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[8]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[8][18]

  • Alkylation: Add the alkylating agent (1.1-1.5 eq.) dropwise to the suspension at room temperature (or 0 °C for highly reactive electrophiles).[8]

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[18]

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the pure N1-alkylated indazole.

Protocol 2: Highly N2-Selective Alkylation (Mitsunobu Reaction)

This protocol provides reliable access to the N2-regioisomer.[8][20]

Materials:

  • 1H-indazole (1.0 eq.)

  • Alcohol (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.[8]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is indicated by TLC or LC-MS.[8]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.[8]

Summary of Conditions and Expected Outcomes

Objective Recommended Conditions Key Rationale Expected Outcome
High N1-Selectivity Base: NaHSolvent: Anhydrous THFFavors thermodynamic control; Na⁺ chelation with C3-substituents sterically hinders N2.[3][10][11]Excellent N1-selectivity (>95:5), especially with C3-electron-withdrawing groups.[2][3][4]
High N2-Selectivity Method: Mitsunobu Reaction(Alcohol, PPh₃, DEAD/DIAD)The mechanism of the Mitsunobu reaction inherently favors attack at the N2 position for indazoles.[4]Good to excellent N2-selectivity.[4]
High N2-Selectivity Method: Acid Catalysis(TfOH, Alkyl Trichloroacetimidate)Protonation of the imidate activates it for nucleophilic attack by the N2-nitrogen.[12]Excellent N2-selectivity with no observable N1 isomer.[12]
Mixed Isomers Base: K₂CO₃ or Cs₂CO₃Solvent: DMFWeaker bases and polar aprotic solvents often result in a kinetically controlled mixture.[8]Low to moderate selectivity, yielding a mixture of N1 and N2 products.[13]

By understanding the fundamental principles that govern the regioselectivity of indazole N-alkylation and by systematically applying the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the outcome of your synthetic efforts.

References

Technical Support Center: Purification of 2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including the PARP inhibitor Niraparib, achieving high purity of this compound is critical for downstream applications.[1][2][3][4][5][6] This guide offers practical, field-proven insights to help you navigate the common challenges in its purification.

Purification Workflow Overview

The purification of this compound from a typical reaction mixture primarily involves the separation of the desired N2-alkylated product from the isomeric N1-alkylated byproduct, unreacted starting materials, and other process-related impurities. The general workflow is depicted below.

Purification Workflow cluster_0 Crude Reaction Mixture cluster_1 Primary Purification cluster_2 Secondary Purification (Optional) cluster_3 Final Product Crude Mixture Crude this compound (Contains N1-isomer, starting materials, etc.) Column Chromatography Silica Gel Column Chromatography Crude Mixture->Column Chromatography Isomer Separation Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purity Enhancement Pure Product Pure this compound (>95% Purity) Column Chromatography->Pure Product If sufficiently pure Recrystallization->Pure Product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My final product is contaminated with the N1-isomer (1-methyl-1H-indazol-5-amine). How can I improve the separation?

Answer: The co-elution of N1 and N2 isomers is a common challenge due to their similar polarities.[7] Here are several strategies to enhance their separation by column chromatography:

  • Optimize the Eluent System: A gradient elution is often more effective than an isocratic one.[7]

    • Initial System: Start with a non-polar/polar solvent mixture, such as hexane/ethyl acetate. A 1:1 ratio is a reasonable starting point.

    • Fine-tuning: If separation is poor, decrease the polarity of the eluent system (e.g., increase the proportion of hexane). This will increase the retention time of both isomers on the silica gel, often leading to better resolution.

    • Alternative Systems: For more challenging separations, consider using dichloromethane/methanol (e.g., 1-10% methanol) or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the amine.

  • Column Parameters:

    • Column Length and Diameter: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

    • Silica Gel: Employ silica gel with a smaller particle size (e.g., 40-63 µm) for higher resolution.

  • Loading Technique:

    • Dry Loading: If the crude product has low solubility in the initial eluent, adsorb it onto a small amount of silica gel and load the resulting powder onto the column. This can lead to sharper bands and better separation.

Issue 2: The yield of my purified product is very low. What are the potential causes and solutions?

Answer: Low yield can result from several factors, from the initial reaction to the purification process itself.

  • Incomplete Reaction:

    • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the consumption of the starting material (5-aminoindazole).[7]

    • Reaction Conditions: The alkylation of indazoles can be sensitive to the base, solvent, and temperature, which influences the N1/N2 ratio.[8][9][10] Experiment with different conditions to favor the formation of the desired N2 isomer.

  • Product Loss During Workup:

    • Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the product.

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic to keep the amine product in its free base form, which is more soluble in organic solvents.

  • Degradation on Silica Gel:

    • Acidic Silica: Standard silica gel is slightly acidic and can sometimes cause the degradation of acid-sensitive compounds. While this compound is generally stable, if you suspect degradation, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine to the eluent.

  • Sub-optimal Chromatography Fractions:

    • Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid mixing pure product fractions with those containing impurities.

Issue 3: My purified product appears as a brown crystalline powder, is this normal?

Answer: Yes, this compound is often described as a brown crystalline powder.[5] While a lighter color may indicate higher purity, a brown appearance is not necessarily indicative of significant impurities. However, if the color is very dark or tar-like, it could suggest the presence of degradation products. In such cases, consider an additional purification step like recrystallization or a second chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[11][12] It should be kept in a tightly sealed container in a dry and well-ventilated place.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to identify and quantify isomeric impurities if their signals are well-resolved.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, which aids in their identification.[7]

  • Melting Point: The melting point of this compound is approximately 125 °C.[6][11] A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective method for purifying this compound, especially for removing minor impurities after column chromatography. The choice of solvent is crucial. You will need to perform a solvent screen to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvent systems to try include ethanol/water, ethyl acetate/hexane, or isopropanol.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Preparation of the Slurry:

    • In a beaker, add silica gel (particle size 40-63 µm) to your initial, least polar eluent (e.g., 20% ethyl acetate in hexane).

    • Stir the mixture to form a homogeneous slurry, ensuring no clumps remain.

  • Packing the Column:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

  • Loading the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary
Purification MethodTypical Purity AchievedKey Considerations
Column Chromatography >95% (HPLC)[5]Effective for separating N1 and N2 isomers.[7] The choice of eluent and gradient is critical for good resolution.
Recrystallization >98% (HPLC)Best used as a secondary purification step to remove minor impurities from an already enriched product. Requires careful solvent selection.

Logical Relationships in Purification

The following diagram illustrates the logical decisions and outcomes during the purification process.

Purification Logic start Start with Crude Product check_purity Assess Purity (TLC/LCMS) start->check_purity column_chrom Perform Column Chromatography check_purity->column_chrom Impure isomers_separated Are N1/N2 Isomers Separated? column_chrom->isomers_separated optimize_chrom Optimize Chromatography (Gradient, Solvent System) isomers_separated->optimize_chrom No check_purity_post_chrom Assess Purity of Combined Fractions isomers_separated->check_purity_post_chrom Yes optimize_chrom->column_chrom recrystallize Perform Recrystallization check_purity_post_chrom->recrystallize Purity < 98% final_product Pure this compound check_purity_post_chrom->final_product Purity > 98% recrystallize->final_product

Caption: Decision-making flowchart for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-methyl-2H-indazol-5-amine (CAS 60518-59-4). This valuable intermediate is a cornerstone in the development of complex pharmaceutical compounds, most notably as a key building block for the PARP inhibitor Niraparib.[1][2][3] The synthetic process, while conceptually straightforward via N-alkylation of 5-aminoindazole, presents a significant and recurring challenge: regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of the undesired regioisomer, 1-methyl-1H-indazol-5-amine, alongside the target N2-alkylated product.[4][5][6]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis, maximize the yield of the desired 2-methyl isomer, and effectively identify and separate side products.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction produced a mixture of two isomers that are difficult to separate. How do I confirm their identities and what is the primary side product?

Answer: This is the most common problem encountered. The primary side product is almost certainly the regioisomer 1-methyl-1H-indazol-5-amine . The indazole anion, formed after deprotonation of the starting material (5-amino-1H-indazole), is an ambident nucleophile, meaning the incoming methyl group can attack either the N1 or N2 position.[5]

Mechanism Overview: The alkylation of the indazole ring is a classic case of competing kinetic versus thermodynamic control. The N1-substituted product is generally the more thermodynamically stable isomer, while the N2-product can be favored under certain kinetic conditions.[5][6][7] The ratio of these isomers is highly sensitive to reaction parameters like the choice of base, solvent, and temperature.[4][6][8]

G cluster_0 Reaction Pathway SM 5-Amino-1H-indazole Anion Indazole Anion (Ambident Nucleophile) SM->Anion  Base (e.g., K2CO3, NaH) Product_N2 Desired Product: This compound Anion->Product_N2 N2 Attack (Kinetic Pathway) SideProduct_N1 Side Product: 1-methyl-1H-indazol-5-amine Anion->SideProduct_N1 N1 Attack (Thermodynamic Pathway) MeI Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: Reaction pathways for the N-methylation of 5-aminoindazole.

Identification Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the N1 and N2 isomers. Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for unambiguous assignment.[9][10]

Key Spectroscopic Differences:

Technique 1-Methyl Isomer (Side Product) 2-Methyl Isomer (Desired Product)
¹H NMR The N-CH₃ signal is typically found at a distinct chemical shift. A key indicator is the NOE correlation between the N-CH₃ protons and the proton at the C7 position of the indazole ring.[9][10] An NOE correlation is expected between the N-CH₃ protons and the protons at both the C3 and C7 positions.
¹³C NMR The chemical shift of the N-CH₃ carbon will differ from the N2-isomer. The chemical shift of the N-CH₃ carbon will differ from the N1-isomer.

| HMBC | Look for long-range coupling between the N-CH₃ protons and the C3a and C7a carbons of the indazole ring. | Look for long-range coupling between the N-CH₃ protons and the C3 carbon. |

Q2: How can I improve the regioselectivity of my reaction to favor the desired this compound?

Answer: Achieving high N2-selectivity requires careful optimization of reaction conditions to favor the kinetic pathway. Several strategies can be employed:

  • Use of Acidic Catalysis with Diazo Compounds: A highly effective modern method involves using diazo compounds as the alkylating agent in the presence of a catalytic amount of a strong acid like triflic acid (TfOH). This metal-free system has been shown to produce N2-alkylated indazoles with excellent yields and near-perfect regioselectivity (N2/N1 up to 100/0).[11]

  • Mitsunobu Conditions: The Mitsunobu reaction, using an alcohol (e.g., methanol), triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for the formation of the N2-regioisomer.[6][7] This method avoids the use of strong bases and can be a good alternative.

  • Substituent Effects: The electronic properties of substituents on the indazole ring play a crucial role. While your starting material is 5-aminoindazole, it's worth noting that electron-withdrawing groups at the C7 position have been shown to confer excellent N2-regioselectivity (≥96%) in other systems.[4][7] This is a fundamental principle to consider in analog synthesis.

  • Solvent and Base Combination: While traditional methods using strong bases like NaH in THF tend to favor the thermodynamic N1 product, some systems show different outcomes.[4][7][8] For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can sometimes lead to nearly equal amounts of both isomers, making it a less ideal choice for selectivity.[10]

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity Start Low Yield of Desired 2-Methyl Isomer Check_Conditions Analyze Reaction Conditions: Base, Solvent, Temp, Alkylating Agent Start->Check_Conditions Is_Base_Strong Using Strong Base? (e.g., NaH in THF) Check_Conditions->Is_Base_Strong Path_N1 Favors Thermodynamic N1 Side Product Is_Base_Strong->Path_N1 Yes Solution1 Option 1: Switch to TfOH-catalyzed reaction with diazo compound Is_Base_Strong->Solution1 No Solution2 Option 2: Employ Mitsunobu Conditions (PPh3, DIAD, Alcohol) Is_Base_Strong->Solution2 No Path_N1->Solution1 Purify Purify Isomeric Mixture (Column Chromatography) Solution1->Purify Solution2->Purify Analyze Confirm Structure (NMR, NOESY, HMBC) Purify->Analyze

Caption: Troubleshooting workflow for improving N2-regioselectivity.

Q3: My yield is low, and I suspect side reactions other than N1-alkylation. What else could be happening?

Answer: Besides poor regioselectivity, low yields can result from several other issues:

  • Over-alkylation: The amino group at the C5 position is also nucleophilic and could potentially be methylated, especially if harsh conditions or a large excess of the methylating agent are used. This would lead to the formation of N,N-dimethylamino or N-methylamino side products.

  • Degradation of Starting Material: 5-Aminoindazole can be unstable under certain conditions. Ensure your starting material is pure and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if using air-sensitive reagents like NaH.

  • Inefficient Workup or Purification: The product, being an amine, can be basic. During aqueous workup, ensure the pH is controlled to prevent your product from partitioning into the aqueous layer as a salt. Losses during column chromatography can also be significant if the stationary phase is too acidic or if the incorrect solvent system is used.

Frequently Asked Questions (FAQs)

Q: What is a reliable method for separating the 1-methyl and 2-methyl isomers? A: If an isomeric mixture is formed, purification by flash column chromatography on silica gel is the standard method.[6][7][10] A gradient elution system, often starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane/methanol), is typically effective. The optimal solvent system must be determined empirically using thin-layer chromatography (TLC).

Q: Are there any analytical techniques besides NMR to quickly assess the isomer ratio? A: High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry detector (LC-MS), is an excellent tool for quantifying the isomer ratio. The two isomers will have identical masses but should have different retention times on a suitable column (e.g., a C18 reverse-phase column). Developing an analytical HPLC method early can save significant time in optimizing reaction conditions.

Q: What are the typical storage conditions for this compound? A: Like many aromatic amines, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation from light, moisture, and oxidation.

Experimental Protocols

Protocol 1: High N2-Selectivity Alkylation (TfOH-Catalyzed)

This protocol is adapted from methodologies known to provide high N2-selectivity.[11]

  • Preparation: To a solution of 5-amino-1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (e.g., trimethylsilyldiazomethane, 1.2 equiv).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature and monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the pure this compound.

Protocol 2: Isomer Separation by Column Chromatography
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., Hexane/Ethyl Acetate 9:1).

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin elution with the starting non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methyl-2H-indazol-5-amine (CAS 60518-59-4). This valuable heterocyclic amine is a critical intermediate in pharmaceutical research and development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in its two-step synthesis, improve yields, and ensure high purity of the final product.

The synthesis is typically a two-step process starting from 5-nitroindazole:

  • Regioselective N-methylation of 5-nitroindazole to form 2-methyl-5-nitro-2H-indazole.

  • Reduction of the nitro group to yield the target amine, this compound.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Overall Synthesis Workflow

Synthesis_Workflow Start 5-Nitroindazole Step1 Step 1: N-Methylation Start->Step1 Intermediate 2-Methyl-5-nitro-2H-indazole Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 End This compound Step2->End

Caption: General two-step synthetic route to this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: N-Methylation of 5-Nitroindazole

The primary challenge in this step is achieving regioselectivity. Indazole has two nitrogen atoms in its pyrazole ring, and alkylation can occur at either N1 or N2. For this synthesis, the N2-methylated isomer is the desired intermediate.

Methylation_Regioselectivity cluster_start Starting Material cluster_products Possible Products Start 5-Nitroindazole Reagents + Methylating Agent (e.g., (CH₃)₂SO₄) + Base (e.g., K₂CO₃) N2_Product 2-Methyl-5-nitro-2H-indazole (Desired Product) N1_Product 1-Methyl-5-nitro-1H-indazole (Side Product) Reagents->N2_Product N2-alkylation Reagents->N1_Product N1-alkylation

Caption: Regioselectivity challenge in the N-methylation of 5-nitroindazole.

Q1: My reaction produced a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N2 isomer?

A1: This is the most common issue. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.

  • Causality: The 1H-indazole tautomer is generally more stable, but reaction conditions can favor alkylation at the N2 position.[3][4] Factors like the choice of base, solvent, and temperature play a crucial role. Weaker bases and polar aprotic solvents often favor N2 alkylation.

  • Solution:

    • Base and Solvent Choice: Use a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or DMF. This combination has been shown to favor N2 alkylation for similar heterocyclic systems.[5]

    • Temperature Control: Running the reaction at a moderately elevated temperature, such as 60°C in acetonitrile, can improve both the reaction rate and selectivity.[5]

    • Separation: If a mixture is unavoidable, the isomers can typically be separated by column chromatography on silica gel. Due to differences in their dipole moments, the N1 and N2 isomers will have different polarities, allowing for chromatographic separation.[6]

Q2: The methylation reaction is very slow or shows low conversion. What could be the cause?

A2: Low conversion points to issues with reagents or reaction conditions.

  • Causality: Moisture can quench the base and react with some alkylating agents. The base may be old or of insufficient strength, and the temperature might be too low for the reaction to proceed at a reasonable rate.

  • Solution:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, acetonitrile) using molecular sieves before use. Ensure your glassware is flame-dried or oven-dried.

    • Check Reagent Quality: Use a fresh, high-purity alkylating agent (e.g., dimethyl sulfate or methyl iodide). Ensure your base (e.g., K₂CO₃) is finely powdered and has been dried.

    • Optimize Temperature: While room temperature might work, gently heating the reaction to 50-60°C can significantly increase the rate without compromising selectivity.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterRecommended ConditionRationale
Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)Both are effective methylating agents.
Base Potassium Carbonate (K₂CO₃)A mild base that favors N2 alkylation.[5]
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic solvents that facilitate the reaction.[5]
Temperature 60°CBalances reaction rate and selectivity.[5]
Stoichiometry Base (1.1 eq), Alkylating Agent (1.2-1.5 eq)A slight excess ensures complete consumption of the starting material.

Table 1. Optimized Conditions for N-Methylation of 5-Nitroindazole.

Step 2: Reduction of 2-Methyl-5-nitro-2H-indazole

This step converts the nitro group into the target primary amine. The main challenges are achieving complete reduction and preventing the formation of byproducts.

Q3: My reduction reaction is incomplete, and I still have starting material left. How can I drive it to completion?

A3: Incomplete reduction is a frequent problem, especially with catalytic hydrogenation.

  • Causality (Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can become poisoned by impurities (e.g., sulfur compounds) or become deactivated over time. The hydrogen pressure may be insufficient, or the reaction time too short.

  • Causality (Chemical Reduction): An insufficient amount of the reducing agent (e.g., SnCl₂, Fe) was used.

  • Solution:

    • For Catalytic Hydrogenation (H₂/Pd-C):

      • Use a fresh, high-quality Pd/C catalyst (typically 5-10 mol %).

      • Ensure the starting material is pure to avoid catalyst poisoning.

      • Purge the reaction vessel thoroughly with nitrogen or argon before introducing hydrogen to remove all oxygen.

      • Run the reaction under a positive pressure of hydrogen (a balloon is often sufficient for lab scale, but a Parr shaker is more robust).[2][7]

      • Increase the reaction time and monitor by TLC until all starting material is consumed.

    • For Chemical Reduction (e.g., SnCl₂·2H₂O):

      • Use a sufficient excess of the reducing agent (typically 3-5 equivalents).

      • Ensure the reaction is heated (e.g., reflux in ethanol or ethyl acetate) as this is often required for the reaction to go to completion.

Q4: The final amine product is dark-colored and appears impure, even after workup. What is causing this and how can I prevent it?

A4: Aromatic amines are notoriously susceptible to air oxidation, which produces colored impurities.

  • Causality: The lone pair on the nitrogen of the amine group is easily oxidized, especially in the presence of air and light, forming highly colored polymeric byproducts.

  • Solution:

    • Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon for 15-20 minutes before use.

    • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete. Do not let the crude amine sit exposed to air for extended periods.

    • Storage: Store the final, purified this compound under an inert atmosphere, protected from light, and in a refrigerator or freezer to maintain its purity.

MethodReagent & ConditionsProsCons
Catalytic Hydrogenation H₂ (1 atm or higher), 10% Pd/C, in Methanol or Ethanol.[2][7]Clean reaction, easy workup (filtration).Catalyst can be poisoned; requires specialized equipment (hydrogen source).
Stannous Chloride SnCl₂·2H₂O, HCl, in Ethanol (reflux).[8]Reliable, tolerates many functional groups.Workup involves neutralization and can lead to tin salt emulsions.
Iron/Acid Fe powder, HCl or Acetic Acid, in Ethanol/Water.[8]Inexpensive and effective.Requires filtration of iron salts; can be acidic.
Hydrazine/Pd-C Hydrazine hydrate, 10% Pd/C, in Methanol (reflux).[8]Effective and avoids high-pressure hydrogenation.Hydrazine is toxic and must be handled with care.

Table 2. Comparison of Common Nitro Group Reduction Methods.

Part 2: Frequently Asked Questions (FAQs)

Q5: How can I definitively confirm that I have synthesized the N2-methyl isomer and not the N1?

A5: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. There will be distinct and predictable differences in the ¹H and ¹³C NMR spectra of the two isomers due to the different electronic environments. Comparing your experimental spectra to literature data is the best approach. In some cases, a Nuclear Overhauser Effect (NOE) experiment can be used to show through-space correlation between the N-methyl protons and the proton at the C7 position of the indazole ring, which is only possible for the N2 isomer.

Q6: What is a typical overall yield for this two-step synthesis?

A6: Yields are highly dependent on the specific conditions and purification efficiency. However, a well-optimized process can be expected to yield >70% for the methylation step and >85% for the reduction step, leading to an overall yield in the range of 60-70%.

Q7: Are there any significant safety concerns with the reagents used in this synthesis?

A7: Yes.

  • Methylating Agents: Dimethyl sulfate and methyl iodide are potent carcinogens and are toxic. They must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Any waste should be quenched with a solution like aqueous ammonia.

  • Hydrazine: If used for the reduction, hydrazine is highly toxic and corrosive. Handle only in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources and that the system is properly purged and sealed.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitro-2H-indazole
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-nitroindazole (1.0 eq) and potassium carbonate (1.1 eq).

  • Add anhydrous acetonitrile to the flask.

  • Begin stirring the suspension and add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired N2 isomer from any N1 isomer.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-methyl-5-nitro-2H-indazole as a solid.

Protocol 2: Synthesis of this compound (via Catalytic Hydrogenation)
  • In a heavy-walled hydrogenation flask, dissolve 2-methyl-5-nitro-2H-indazole (1.0 eq) in methanol.[2]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution under a stream of nitrogen.

  • Seal the flask, and then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed (typically 4-16 hours).

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to recover all the product.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound.[2] The product should be used immediately or stored under an inert atmosphere to prevent oxidation.

References

Technical Support Center: Overcoming Challenges in the N-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize its nitrogen atoms is paramount for tuning pharmacological properties.[1][2] However, the inherent tautomerism of the indazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2 methylated products.[1][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Poor Regioselectivity - Obtaining a Mixture of N1 and N2 Isomers

Question: My N-methylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: This is the most common challenge in indazole alkylation. The N1 and N2 positions have distinct electronic and steric environments, and their relative reactivity is highly sensitive to reaction conditions. The formation of a mixture indicates that the energy barrier for methylation at both nitrogen atoms is comparable under your current setup. To favor one isomer over the other, you need to exploit the principles of kinetic and thermodynamic control.

Frequently Asked Questions (FAQs)

1. What is the fundamental reason for the formation of N1 and N2 isomers during the methylation of indazoles?

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][3] When the indazole is deprotonated by a base, it forms an ambidentate anion with negative charge density on both nitrogen atoms. This anion can be alkylated at either the N1 or N2 position, leading to the formation of two different regioisomers.

2. How do I choose the right methylating agent for my reaction?

Common methylating agents include methyl iodide, dimethyl sulfate, and methyl tosylate. For achieving N1 selectivity under thermodynamic control, these classic electrophiles are often effective when paired with a strong base like sodium hydride.[4] For selective N2 methylation, more specialized reagents like methyl 2,2,2-trichloroacetimidate under acidic conditions can be highly effective.[5][6][7] The choice will depend on your desired outcome and the specifics of your indazole substrate.

3. Can substituents on the indazole ring influence the N1/N2 selectivity?

Absolutely. The electronic and steric nature of substituents can have a profound impact on the regioselectivity of N-methylation.

  • Electron-withdrawing groups at the C3 or C5 positions can enhance N1 selectivity, particularly when using a strong base. This is because these groups can participate in chelation with the cation of the base, sterically blocking the N2 position.[1][8]

  • Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 methylation. Conversely, bulky groups at the C3 position can favor N1 methylation by hindering the N2 position.[2][9]

4. My reaction is not going to completion. What are some common reasons for this?

Several factors could lead to an incomplete reaction:

  • Insufficient base: Ensure you are using a sufficient excess of a strong enough base to fully deprotonate the indazole.

  • Poor quality reagents: Use freshly distilled or purchased anhydrous solvents and high-purity reagents. Moisture can quench the base and hinder the reaction.

  • Low reaction temperature or time: Some methylation reactions, particularly those under thermodynamic control, may require elevated temperatures and longer reaction times to reach equilibrium and completion.

  • Steric hindrance: A highly hindered indazole or methylating agent may require more forcing conditions.

5. How can I confidently distinguish between the N1 and N2 methylated isomers?

Characterization can be challenging, but several NMR techniques are definitive:

  • 1H NMR: The chemical shifts of the protons on the indazole ring, particularly H3 and H7, are often diagnostic.

  • 13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also be used for assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is one of the most reliable methods. Correlation between the N-methyl protons and the carbons of the indazole ring (C3 and C7a for N1; C3 for N2) provides unambiguous structural assignment.[2]

  • NOE (Nuclear Overhauser Effect): NOE correlations between the N-methyl protons and nearby protons on the indazole ring can also help in structural elucidation.

Detailed Experimental Protocols

Protocol 1: Selective N1-Methylation under Thermodynamic Control

This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated indazole.

Reagents and Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure: [4]

  • To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-1H-indazole.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the indazolide anion.

  • Anhydrous THF: An aprotic solvent that is compatible with NaH and helps to solvate the indazolide anion. The sodium cation in THF can coordinate with the N2 lone pair, sterically hindering methylation at this position.[8]

  • Thermodynamic Control: Allowing the reaction to stir at room temperature or with gentle heating enables the system to reach thermodynamic equilibrium, favoring the more stable N1-methylated product.[4][10]

Protocol 2: Selective N2-Methylation via Mitsunobu Reaction

This protocol often favors the kinetically controlled N2-alkylation product.

Reagents and Materials:

  • Substituted 1H-indazole

  • Methanol (as the methyl source)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Step-by-Step Procedure: [1][2]

  • Dissolve the 1H-indazole (1.0 equiv), triphenylphosphine (1.5 equiv), and methanol (2.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to isolate the 2-methyl-2H-indazole.

Causality Behind Experimental Choices:

  • Mitsunobu Conditions: This reaction proceeds through a different mechanism than direct alkylation. The indazole acts as a nucleophile, attacking the activated alcohol.

  • Kinetic Control: The N2 position of the neutral indazole is often more sterically accessible and kinetically favored for nucleophilic attack in the Mitsunobu reaction, leading to a preference for the N2-isomer.[4][11]

Data Presentation

Table 1: Influence of Base and Solvent on the N1/N2 Regioselectivity of Indazole Methylation

EntryIndazole SubstrateBaseSolventN1:N2 RatioReference
15-Bromo-3-carboxylateK₂CO₃DMF44:40[1]
25-Bromo-3-carboxylateNaHDMF38:46[1]
33-CarboxymethylNaHTHF>99:1[2]
43-tert-ButylNaHTHF>99:1[2]
56-NitroindazoleK₂CO₃DMF1:1[6]

Data presented is illustrative and compiled from various literature sources. Actual results may vary depending on specific reaction conditions.

Visualizations

Diagram 1: Decision Workflow for Optimizing Regioselectivity

G cluster_n1 To Favor N1-Isomer (Thermodynamic Product) cluster_n2 To Favor N2-Isomer (Kinetic Product) start Start: Mixture of N1/N2 Isomers Obtained n1_base Use Strong Base (e.g., NaH) start->n1_base Target N1 n2_conditions Use Milder Conditions (e.g., K2CO3, lower temp) start->n2_conditions Target N2 goal Desired Regioisomer n1_solvent Use Aprotic Solvent (e.g., THF) n1_base->n1_solvent n1_chelation Consider Substrate with C3 Chelating Group n1_solvent->n1_chelation n1_temp Increase Temperature/ Reaction Time n1_chelation->n1_temp n1_temp->goal n2_reagent Try Alternative Reagents (e.g., Mitsunobu, Trichloroacetimidate) n2_conditions->n2_reagent n2_sterics Utilize Steric Hindrance (e.g., C7 substituent) n2_reagent->n2_sterics n2_sterics->goal

Caption: Troubleshooting workflow for N-methylation regioselectivity.

Diagram 2: Conceptual Representation of Kinetic vs. Thermodynamic Control

G cluster_reactants cluster_products Indazole Indazole Anion N1_Product N1-Methylated (More Stable) Indazole->N1_Product  Slower Rate Higher Activation Energy N2_Product N2-Methylated (Less Stable) Indazole->N2_Product  Faster Rate (Kinetic) Lower Activation Energy (Milder Conditions) N2_Product->N1_Product Equilibration (Higher Temp)

Caption: Kinetic vs. Thermodynamic pathways in indazole methylation.

References

Technical Support Center: Stability of 2-methyl-2H-indazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. However, like many heterocyclic amines, it can exhibit instability in solution, leading to degradation and the formation of impurities. Understanding the factors that influence its stability is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the common stability issues and provide practical solutions to mitigate them.

The stability of this compound is primarily influenced by its chemical structure, which includes a 2H-indazole core and an aromatic amine moiety. The 2H-indazole isomer is generally less thermodynamically stable than its 1H-counterpart, which can have implications for its reactivity.[1] The presence of the amino group makes the molecule susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemistry of indazole derivatives and aromatic amines, the primary degradation pathways for this compound are:

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities and potentially complex polymeric material.[2][3][4]

  • Photodegradation: Indazole derivatives, particularly the 2H-isomers, can be sensitive to light, especially UV radiation. A known photochemical reaction for 2H-indazoles is a rearrangement to form benzimidazole derivatives.[5]

  • Hydrolysis: While the indazole ring itself is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) can potentially lead to degradation over time, although this is generally a slower process compared to oxidation and photodegradation for this class of compounds.

  • Thermal Degradation: Exposure to high temperatures can accelerate all degradation pathways.

Q2: I've noticed my solution of this compound turning brown. What is causing this?

A2: The development of a brown color is a strong indicator of oxidative degradation. The amino group on the indazole ring can be oxidized to form highly colored quinone-imine or polymeric species. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To ensure the longevity of your stock solutions, we recommend the following:

  • Solvent Selection: Prepare stock solutions in a high-purity, degassed, aprotic solvent such as anhydrous DMSO or DMF. If an aqueous buffer is necessary for your experiment, prepare it fresh from a concentrated stock in an organic solvent just before use.

  • Inert Atmosphere: When handling the solid and preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture. For day-to-day use, a refrigerated stock at 2-8°C can be used, but it should be monitored for any signs of degradation.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Aromatic amines can be protonated in acidic solutions, which can affect their reactivity and solubility. While the indazole core is generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or other degradation reactions. It is advisable to maintain the pH of your solutions as close to neutral as possible, unless your experimental protocol requires acidic or basic conditions. In such cases, the solution should be used immediately after preparation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause Recommended Solution
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to the assay medium before analysis. Consider including a stability check of the compound in your assay buffer over the time course of the experiment.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Analyze a freshly prepared solution as a reference. Protect your solutions from light and air. If new peaks appear over time, it is likely due to degradation. A forced degradation study can help identify these unknown peaks.
Low recovery of the compound from a reaction mixture. Degradation during the reaction or workup.If the reaction is performed at elevated temperatures, try to lower the temperature and extend the reaction time. During workup, avoid prolonged exposure to strong acids or bases. Use degassed solvents and protect the reaction from light.
Color change of the solid compound upon storage. Oxidation or reaction with atmospheric moisture.Store the solid compound under an inert atmosphere (argon or nitrogen) at the recommended temperature (2-8°C for short-term, -20°C for long-term). Ensure the container is tightly sealed.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

This protocol outlines the best practices for handling and preparing solutions of this compound to minimize degradation.

Materials:

  • This compound solid

  • Anhydrous DMSO or DMF

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance and volumetric glassware

Procedure:

  • Inert Atmosphere: Before opening the container of the solid compound, purge your workspace (e.g., a glove box or a flask) with an inert gas.

  • Weighing: Quickly weigh the desired amount of the solid in a tared vial under the inert atmosphere.

  • Dissolution: Add the desired volume of anhydrous, degassed solvent (e.g., DMSO) to the vial.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Storage: Tightly cap the vial, wrap it in aluminum foil for extra light protection, and store it at -20°C or below for long-term storage.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[6][7][8][9]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 2-8°C), by a suitable analytical method like HPLC-UV or LC-MS to observe the extent of degradation and the formation of new peaks.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G main This compound oxidation Oxidative Degradation (Quinone-imines, Polymers) main->oxidation O2, light, metal ions photodegradation Photodegradation (Benzimidazole Derivatives) main->photodegradation UV light hydrolysis Hydrolysis (Ring Opening - extreme conditions) main->hydrolysis Strong Acid/Base, Heat G cluster_0 Stress Conditions Acid\n(1M HCl, 60°C) Acid (1M HCl, 60°C) Analytical Testing\n(HPLC, LC-MS) Analytical Testing (HPLC, LC-MS) Acid\n(1M HCl, 60°C)->Analytical Testing\n(HPLC, LC-MS) Analyze Base\n(1M NaOH, 60°C) Base (1M NaOH, 60°C) Base\n(1M NaOH, 60°C)->Analytical Testing\n(HPLC, LC-MS) Analyze Oxidation\n(3% H2O2, RT) Oxidation (3% H2O2, RT) Oxidation\n(3% H2O2, RT)->Analytical Testing\n(HPLC, LC-MS) Analyze Thermal\n(60°C) Thermal (60°C) Thermal\n(60°C)->Analytical Testing\n(HPLC, LC-MS) Analyze Photolytic\n(ICH Q1B) Photolytic (ICH Q1B) Photolytic\n(ICH Q1B)->Analytical Testing\n(HPLC, LC-MS) Analyze Stock Solution Stock Solution Stock Solution->Acid\n(1M HCl, 60°C) Expose Stock Solution->Base\n(1M NaOH, 60°C) Expose Stock Solution->Oxidation\n(3% H2O2, RT) Expose Stock Solution->Thermal\n(60°C) Expose Stock Solution->Photolytic\n(ICH Q1B) Expose Identify Degradants &\nAssess Stability Identify Degradants & Assess Stability Analytical Testing\n(HPLC, LC-MS)->Identify Degradants &\nAssess Stability

References

Technical Support Center: Purification of 2-Methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-methyl-2H-indazol-5-amine. This valuable heterocyclic amine is a critical intermediate in numerous synthetic pathways, and achieving high purity is paramount for successful downstream applications.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Impurity Identification and Characterization

Q1: I've synthesized this compound, but my NMR spectrum shows more peaks than expected. What are the likely impurities?

A1: The impurity profile of this compound is heavily dependent on the synthetic route. A common route is the reduction of 2-methyl-5-nitro-2H-indazole. Potential impurities from this synthesis include:

  • Unreacted Starting Material: Residual 2-methyl-5-nitro-2H-indazole is a common impurity if the reduction is incomplete.

  • Regioisomers: The N1-substituted isomer, 1-methyl-2H-indazol-5-amine, is a frequent and often challenging impurity to remove due to its similar physicochemical properties. The formation of N1 and N2 isomers is a known challenge in indazole synthesis.[2][3]

  • Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, intermediates such as nitroso or hydroxylamine derivatives may be present.

  • Metal Contaminants: If reducing agents like SnCl₂ or Fe/HCl are used, residual tin or iron salts may contaminate the product.[4][5][6]

  • Positional Isomers: If the initial nitration of the indazole precursor was not completely regioselective, other nitro-indazole isomers and their corresponding amines might be present.[7]

Q2: How can I definitively distinguish between the desired N2-isomer (this compound) and the N1-isomer impurity using NMR?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between N1 and N2-substituted indazoles.[8] Key differences to look for include:

  • ¹H NMR: The chemical shifts of the protons on the indazole ring system will differ between the two isomers. Specifically, the proton at the 3-position is often a good diagnostic signal. In the N2-isomer, this proton is typically more deshielded (appears at a higher ppm value) compared to the N1-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also be distinct for each isomer.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the structure by observing correlations between the N-methyl protons and the carbons of the indazole ring.

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for this compound often involves a combination of extraction, crystallization, and chromatography. The choice and order of these techniques will depend on the impurity profile of your crude material.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is an effective first-pass purification step to separate the basic this compound from neutral or acidic impurities.[9][10][11]

Q3: My acid-base extraction is not giving a clean separation. What could be going wrong?

A3: Common issues with acid-base extraction of aromatic amines include emulsion formation, incomplete extraction, and product precipitation.

Problem Potential Cause Troubleshooting Solution
Emulsion Formation Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants.Gently invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filter the emulsified layer through a pad of Celite.
Incomplete Extraction into Aqueous Acid Insufficient amount of acid. Incorrect pH of the aqueous layer.Add more of the acidic solution and ensure thorough mixing. Check the pH of the aqueous layer with pH paper; it should be sufficiently acidic (pH 1-2) to fully protonate the amine.
Product Precipitates Upon Acidification The hydrochloride salt of your amine may be insoluble in the aqueous/organic mixture.Add more water to the aqueous layer to dissolve the precipitated salt. If the salt is still insoluble, consider using a different acid that forms a more soluble salt.
Low Recovery After Basification and Back-Extraction Incomplete basification of the aqueous layer. Insufficient extraction with the organic solvent.Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt. Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the product.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the acidic aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt, while neutral impurities remain in the organic phase.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10).

  • Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful technique for removing impurities, especially for separating the desired product from less soluble or more soluble contaminants.[12][13][14][15] A mixed solvent system is often effective for indazole derivatives.[16]

Q4: I'm having trouble getting good crystals of this compound. It either oils out or crashes out as a fine powder.

A4: The success of recrystallization depends heavily on the choice of solvent and the cooling rate.

Problem Potential Cause Troubleshooting Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is coming out of solution too quickly at a temperature above its melting point.Use a lower-boiling point solvent. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to lower the saturation point, then cool slowly.
Crashing Out (Fine Powder) The solution is supersaturated. The solution is cooled too quickly.Re-heat the solution to dissolve the powder. Add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Insulate the flask to slow the cooling rate.
No Crystals Form The solution is not saturated. The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. Add a "poor" solvent (one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then clarify by adding a drop or two of the "good" solvent and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used. The crystals were washed with a solvent that was not cold.Concentrate the mother liquor and attempt a second crystallization. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Recommended Solvent Systems for Recrystallization

Based on literature for similar compounds, the following mixed solvent systems are good starting points for the recrystallization of this compound:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water[16]

  • Ethyl Acetate/Hexane

Troubleshooting Guide 3: Flash Column Chromatography

Flash column chromatography is often necessary to separate closely related impurities like the N1-regioisomer.[17][18]

Q5: My amine product is streaking on the silica gel column, leading to poor separation.

A5: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing or streaking.

Problem Potential Cause Troubleshooting Solution
Streaking/Tailing Strong interaction between the basic amine and acidic silica gel.Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to the mobile phase.[19][20] Use an amine-functionalized silica gel column.[20]
Co-elution of Impurities The polarity of the mobile phase is too high or too low. The stationary phase is not providing enough selectivity.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Consider a different stationary phase if baseline separation cannot be achieved on silica.
Low Recovery from the Column The compound is irreversibly adsorbed onto the silica.Deactivate the silica gel by pre-treating it with the mobile phase containing the basic additive before loading the sample.
Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). Add 0.5% triethylamine to the mobile phase to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the elution using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Aqueous Aqueous Layer (Protonated Amine) Extraction->Aqueous Extract with 1M HCl Organic_Waste1 Organic Layer (Neutral Impurities) Extraction->Organic_Waste1 Discard Basify Basify Aqueous Layer (pH > 10) Aqueous->Basify Back_Extract Back-Extract with Organic Solvent Basify->Back_Extract Organic_Product Organic Layer (Purified Amine) Back_Extract->Organic_Product Aqueous_Waste Aqueous Waste Back_Extract->Aqueous_Waste Discard Dry_Concentrate1 Dry and Concentrate Organic_Product->Dry_Concentrate1 Partially_Pure Partially Purified Product Dry_Concentrate1->Partially_Pure Crystallization Recrystallization Partially_Pure->Crystallization Chromatography Column Chromatography Partially_Pure->Chromatography Alternative/Further Purification Pure_Crystals Pure Crystals Crystallization->Pure_Crystals Mother_Liquor Mother Liquor (Soluble Impurities) Crystallization->Mother_Liquor Dry_Crystals Dry Crystals Pure_Crystals->Dry_Crystals Final_Product High Purity Product Dry_Crystals->Final_Product Fractions Collect and Analyze Fractions Chromatography->Fractions Combine_Concentrate Combine Pure Fractions and Concentrate Fractions->Combine_Concentrate Combine_Concentrate->Final_Product

Logical Troubleshooting Flowchart

Troubleshooting

References

Validation & Comparative

A Comparative Guide to 1H- and 2H-Indazole Derivatives: Unraveling Isomeric Influence on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Tautomers in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][3][4] While the 1H-tautomer is generally more thermodynamically stable, the strategic selection and synthesis of either the 1H- or 2H-isomer can profoundly influence a molecule's biological activity, target selectivity, and pharmacokinetic properties.[1][3][4][5]

This guide provides a comparative analysis of 1H- and 2H-indazole derivatives, delving into their distinct biological activities across key therapeutic areas. By synthesizing experimental data and explaining the structural rationale behind their divergent functions, we aim to equip researchers with the insights needed to strategically leverage this versatile scaffold in modern drug discovery.

Structural and Physicochemical Distinctions

The fundamental difference between the two isomers lies in the position of the substituent (or hydrogen atom) on the nitrogen of the pyrazole ring. This seemingly minor structural alteration has significant consequences for the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn dictate how it interacts with biological targets.[5][6] The 2H-indazole isomer typically exhibits a larger dipole moment compared to its 1H counterpart.[5][6]

Caption: General structures of 1H- and 2H-indazole isomers.

Comparative Analysis of Biological Activities

The choice of the indazole isomer is a critical design element that often correlates with a specific therapeutic application. While exceptions exist, a general trend has emerged from decades of research, positioning 1H-indazoles as mainstays in oncology and 2H-indazoles as rising stars in infectious and inflammatory diseases.

Anticancer Activity: The Dominance of 1H-Indazoles as Kinase Inhibitors

The 1H-indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. The N-H group at the 1-position is a crucial hydrogen bond donor, enabling these molecules to act as effective "hinge-binders" in the ATP-binding pocket of many kinases—a key interaction for potent inhibition.[7] This is exemplified by several FDA-approved drugs.[8][9]

  • Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that feature a 1H-indazole core and are used to treat renal cell carcinoma and other cancers.[9][10]

  • Entrectinib is a potent inhibitor of ALK, ROS1, and TRK kinases, where the 1H-indazole-3-carboxamide structure is critical for its high activity.[1]

  • Extensive research has demonstrated the efficacy of 1H-indazole derivatives against a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and pan-Pim kinases.[1][11]

While 2H-indazole derivatives are less common in the kinase inhibitor landscape, some studies suggest their potential. For instance, in the development of FGFR1 inhibitors, the presence of the indazole nitrogen at the 2-position was found to be important for activity in certain structural contexts, indicating that the 2H-scaffold can be successfully exploited, albeit through different binding modes than the classic 1H-hinge binders.[11]

Table 1: Comparative Anticancer Activity of Representative Indazole Derivatives

Isomer Type Compound Target(s) / Cell Line Activity (IC₅₀) Reference
1H-Indazole Pazopanib VEGFR-2 30 nM [11]
1H-Indazole Axitinib VEGFR-2 0.2 nM [12]
1H-Indazole Entrectinib ALK 12 nM [1]
1H-Indazole Compound 109 EGFR (T790M) 5.3 nM [1]
1H-Indazole Compound 6o K562 (Leukemia) 5.15 µM [6][13]

| 2H-Indazole | Compound 22 | FGFR-2 | 0.8 µM |[11] |

G Mechanism of 1H-Indazole Kinase Inhibition cluster_kinase Kinase ATP Binding Site hinge_region Hinge Region (Amino Acid Residues) indazole_1H 1H-Indazole Inhibitor indazole_1H->hinge_region Hydrogen Bond (N1-H --- C=O) block X ATP ATP

Caption: 1H-indazole derivatives often inhibit kinases by forming a key hydrogen bond with the hinge region.

Anti-inflammatory Activity: A Role for Both Isomers

Both 1H- and 2H-indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • 1H-Indazoles: This isomer is present in the marketed non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine , validating its therapeutic potential in this area.[10] Further studies have focused on designing selective COX-2 inhibitors based on the 1H-indazole scaffold to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[14]

  • 2H-Indazoles: Recent research has highlighted the potential of 2H-indazole derivatives as potent anti-inflammatory agents.[15] A series of 2,3-diphenyl-2H-indazole derivatives were shown to display noteworthy in vitro inhibitory activity against human COX-2, with computational docking studies suggesting a binding mode similar to the selective COX-2 inhibitor rofecoxib.[15][16][17]

Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives

Isomer Type Compound Series Target Key Finding Reference
1H-Indazole Bendazac, Benzydamine COX (non-selective) Marketed anti-inflammatory drugs [10]
1H-Indazole BDF Derivative COX-2 High binding affinity in docking studies (9.11 kcal/mol) [14]

| 2H-Indazole | Compounds 18, 21, 23, 26 | COX-2 | Displayed significant in vitro COX-2 inhibition |[15][16][17] |

Antimicrobial & Antiprotozoal Activity: The Emergence of 2H-Indazoles

While some 1H-indazoles have reported antibacterial activity, particularly as DNA gyrase inhibitors, the 2H-indazole scaffold has emerged as a particularly promising framework for developing potent antimicrobial and especially antiprotozoal agents.[15][17]

  • 1H-Indazoles: 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, a validated bacterial target.[15][17]

  • 2H-Indazoles: A significant body of work has demonstrated that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives possess powerful activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2][3][12][15] In many cases, these compounds were found to be substantially more potent than the standard-of-care drug, metronidazole.[2][15][16][17] Furthermore, certain derivatives also showed inhibitory activity against pathogenic yeasts like Candida albicans and Candida glabrata.[3][15] This dual activity makes them attractive candidates for development as broad-spectrum anti-infective agents.

Table 3: Comparative Antiprotozoal Activity of Indazole Derivatives

Isomer Type Compound Organism Activity (IC₅₀) Reference
2H-Indazole Compound 18 G. intestinalis 0.09 µM [15][16]
2H-Indazole Compound 78 E. histolytica < 0.070 µM [12]

| Reference Drug | Metronidazole | G. intestinalis | 1.15 µM |[15][16] |

Experimental Protocol: Cell Proliferation (MTT) Assay

To quantitatively compare the anticancer activity of novel 1H- and 2H-indazole derivatives, a cell proliferation assay is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (allow cells to attach) start->incubate1 treat Treat cells with serial dilutions of 1H- and 2H-indazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (allow formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate % viability and determine IC₅₀ values read->analyze

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test indazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The strategic choice between the 1H- and 2H-indazole core is a pivotal decision in drug design. The evidence overwhelmingly supports the role of 1H-indazole derivatives as premier scaffolds for kinase inhibitors in oncology, largely due to the N1-H's ability to form critical hydrogen bonds in enzyme active sites. Conversely, 2H-indazole derivatives have carved out a distinct and compelling niche as potent antiprotozoal and anti-inflammatory agents, presenting exciting opportunities for the development of new therapeutics for infectious and inflammatory diseases.

Future research should focus on a more systematic exploration of 2H-indazoles as kinase inhibitors to understand their potential alternative binding modes and selectivity profiles. Additionally, elucidating the precise mechanisms of action for the antimicrobial 2H-indazoles could pave the way for a new generation of anti-infective drugs. The continued exploration of both isomers will undoubtedly solidify the indazole scaffold's status as a truly privileged and versatile structure in the future of medicine.

References

A Spectroscopic Guide to Differentiating 1-methyl-1H-indazole and 2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a foundational requirement for robust and reproducible research. The N-methylation of indazole, a privileged scaffold in medicinal chemistry, yields two primary isomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. While structurally similar, the position of the methyl group profoundly influences their electronic distribution, physicochemical properties, and, consequently, their biological activity. Accurate and unambiguous differentiation of these isomers is therefore critical.

This comprehensive guide provides a detailed spectroscopic comparison of 1-methyl-1H-indazole and 2-methyl-2H-indazole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We will delve into the characteristic spectral signatures of each isomer, explaining the structural basis for the observed differences and providing detailed experimental protocols to empower researchers in their analytical endeavors.

The Structural Imperative: Why Differentiation Matters

The therapeutic potential of indazole derivatives is vast, with applications ranging from oncology to anti-inflammatory agents. The regiochemistry of N-substitution is a critical determinant of a compound's pharmacological profile. The 1-methyl and 2-methyl isomers exhibit distinct electronic and steric properties that govern their interactions with biological targets. Consequently, the ability to definitively assign the correct isomeric structure is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between 1-methyl-1H-indazole and 2-methyl-2H-indazole. The distinct electronic environments of the protons and carbons in each isomer give rise to characteristic chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Methyls and Aromatic Protons

The most striking difference in the ¹H NMR spectra of the two isomers is the chemical shift of the N-methyl protons. In 1-methyl-1H-indazole, the methyl group is attached to a nitrogen atom that is part of a five-membered ring and adjacent to a benzene ring, resulting in a chemical shift of approximately 4.1 ppm. In contrast, the methyl group in 2-methyl-2H-indazole is bonded to a nitrogen that is formally part of a double bond within the pyrazole ring, leading to a downfield shift to around 4.3 ppm.

Furthermore, the chemical shifts of the aromatic protons, particularly H-3 and H-7, are diagnostic. In the 1-methyl isomer, the H-3 proton typically resonates around 8.0 ppm, while in the 2-methyl isomer, it is shifted downfield to approximately 8.3 ppm due to the influence of the adjacent N-methyl group. Conversely, the H-7 proton in the 1-methyl isomer is often found at a lower field compared to the 2-methyl isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1-methyl-1H-indazole2-methyl-2H-indazoleKey Differentiating Feature
N-CH₃ ~4.1~4.3The N-CH₃ signal is more downfield in the 2-methyl isomer.
H-3 ~8.0~8.3The H-3 proton is significantly deshielded in the 2-methyl isomer.
H-4 ~7.5~7.7Subtle downfield shift in the 2-methyl isomer.
H-5 ~7.2~7.1Minor differences.
H-6 ~7.4~7.3Minor differences.
H-7 ~7.8~7.7H-7 is typically more deshielded in the 1-methyl isomer.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectra provide further unambiguous confirmation of the isomeric structure. The chemical shift of the N-methyl carbon is a key indicator, appearing at approximately 35 ppm for 1-methyl-1H-indazole and around 45 ppm for 2-methyl-2H-indazole. The carbons of the heterocyclic ring, particularly C-3 and C-7a, also exhibit characteristic shifts that aid in differentiation.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1-methyl-1H-indazole2-methyl-2H-indazoleKey Differentiating Feature
N-CH₃ ~35~45The N-CH₃ carbon is significantly more downfield in the 2-methyl isomer.
C-3 ~134~122C-3 is more deshielded in the 1-methyl isomer.
C-3a ~124~127Minor differences.
C-4 ~121~121Similar chemical shifts.
C-5 ~121~120Similar chemical shifts.
C-6 ~127~126Minor differences.
C-7 ~110~117C-7 is more shielded in the 1-methyl isomer.
C-7a ~140~150C-7a is more deshielded in the 2-methyl isomer.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and overall molecular structure through the analysis of vibrational frequencies. The key differences in the IR spectra of 1-methyl-1H-indazole and 2-methyl-2H-indazole arise from the distinct bonding environments of the heterocyclic ring and the methyl group.

In 1-methyl-1H-indazole, characteristic C=N stretching vibrations are observed in the 1620-1600 cm⁻¹ region. The C-H stretching of the methyl group appears around 2950 cm⁻¹. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹.

For 2-methyl-2H-indazole, the C=N stretching frequency may be slightly shifted due to the different electronic distribution in the ring. The most significant differences are often observed in the fingerprint region (1500-600 cm⁻¹), where complex vibrations related to the entire molecular skeleton occur. These differences, though sometimes subtle, can be used for definitive identification when compared with reference spectra.

**Table 3: Key IR Absorption Frequencies (cm⁻¹) **

Vibrational Mode1-methyl-1H-indazole (approx.)2-methyl-2H-indazole (approx.)
Aromatic C-H Stretch 3100-30003100-3000
Aliphatic C-H Stretch (CH₃) ~2950~2950
C=N Stretch 1620-16001620-1600 (slight shifts expected)
Aromatic C=C Stretch 1500-14001500-1400
Fingerprint Region Complex, characteristic patternComplex, distinct characteristic pattern

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be a quick and effective tool for distinguishing between the two isomers. The position of the methyl group influences the π-electron system of the indazole core, leading to different absorption maxima (λmax).

1-methyl-1H-indazole typically exhibits two main absorption bands, one around 254 nm and another around 295 nm in acetonitrile.[1][2] In contrast, 2-methyl-2H-indazole shows a noticeable bathochromic (red) shift, with its absorption maxima appearing at longer wavelengths, approximately 275 nm and 310 nm.[1][2] This shift is attributed to the altered electronic structure of the quinonoid-like 2H-indazole system compared to the benzenoid 1H-indazole system.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile

Isomerλmax 1λmax 2Key Differentiating Feature
1-methyl-1H-indazole ~254~295Absorbs at shorter wavelengths.[1][2]
2-methyl-2H-indazole ~275~310Exhibits a significant red shift in absorption.[1][2]

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. Both 1-methyl-1H-indazole and 2-methyl-2H-indazole have the same molecular formula (C₈H₈N₂) and therefore the same molecular ion peak (m/z = 132). However, the relative abundances of their fragment ions can differ due to the distinct stabilities of the intermediate ions formed upon fragmentation.

A common fragmentation pathway for both isomers involves the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion, leading to a fragment at m/z = 105. Another potential fragmentation is the loss of the methyl radical (CH₃•, 15 Da) to give a fragment at m/z = 117. The relative intensities of these and other fragment ions can serve as a diagnostic tool for distinguishing the isomers, although careful analysis and comparison with reference spectra are essential.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet for Solids):

    • Thoroughly grind 1-2 mg of the indazole sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol).

    • Dilute the stock solution to a concentration that results in an absorbance reading between 0.2 and 1.0 AU at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Use a cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions and their relative abundances.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Indazole 1-methyl-1H-indazole or 2-methyl-2H-indazole Sample NMR NMR Spectroscopy (¹H and ¹³C) Indazole->NMR IR IR Spectroscopy Indazole->IR UV_Vis UV-Vis Spectroscopy Indazole->UV_Vis MS Mass Spectrometry Indazole->MS Analysis Comparative Analysis of: - Chemical Shifts - Vibrational Frequencies - Absorption Maxima - Fragmentation Patterns NMR->Analysis IR->Analysis UV_Vis->Analysis MS->Analysis Conclusion Unambiguous Isomer Identification Analysis->Conclusion

Caption: Experimental workflow for the spectroscopic differentiation of indazole isomers.

Conclusion

The differentiation of 1-methyl-1H-indazole and 2-methyl-2H-indazole is a critical analytical challenge with significant implications for drug discovery and development. While each spectroscopic technique offers valuable insights, a multi-technique approach provides the most robust and unambiguous structural assignment. NMR spectroscopy, with its distinct chemical shifts for the N-methyl group and key aromatic protons and carbons, stands as the most definitive method. UV-Vis spectroscopy offers a rapid and straightforward means of differentiation based on the characteristic bathochromic shift observed for the 2-methyl isomer. IR spectroscopy and mass spectrometry provide complementary data that, when combined with NMR and UV-Vis, create a comprehensive and irrefutable analytical package for the confident identification of these important indazole isomers.

References

A Researcher's Guide to 2H-Indazole Synthesis: A Comparative Analysis of Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2H-indazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and valuable optoelectronic properties.[1][2][3][4] However, the selective synthesis of the 2H-tautomer over its more stable 1H counterpart presents a significant synthetic challenge.[4] This guide provides an in-depth comparative analysis of prominent synthesis routes for 2H-indazoles, ranging from classical cyclization reactions to modern transition-metal-catalyzed and photoredox methodologies. By examining the underlying mechanisms, substrate scope, and practical considerations of each approach, this document serves as a critical resource for researchers aiming to select and optimize the ideal synthetic strategy for their specific target molecules.

Introduction: The Significance of the 2H-Indazole Core

Indazoles, bicyclic aromatic heterocycles, exist as two primary tautomers: 1H-indazole and 2H-indazole. While the 1H-form is thermodynamically more stable, the 2H-indazole motif is a "privileged structure" found in numerous pharmacologically active compounds, including the anti-cancer drug Niraparib and the tyrosine kinase inhibitor Pazopanib.[3][5] The unique electronic and steric arrangement of the 2H-tautomer imparts distinct properties, making it a highly sought-after target in drug discovery and organic electronics.[1] The challenge for synthetic chemists lies in developing regioselective methods that favor the formation of this less stable isomer. This guide will dissect and compare four major strategies to achieve this goal.

Chapter 1: Classical Reductive Cyclization Strategies

Classical methods often rely on the intramolecular formation of an N-N bond from nitro-aromatic precursors. These foundational routes, while sometimes requiring harsh conditions, remain relevant for their simplicity and use of inexpensive starting materials.

The Cadogan Reaction

The Cadogan reaction involves the reductive cyclization of an o-nitrobenzaldehyde imine (a Schiff base) using a phosphite ester, typically triethyl phosphite. This method is a workhorse for generating 2-aryl-2H-indazoles.

Mechanism & Rationale: The reaction is initiated by the condensation of an o-nitrobenzaldehyde with a primary amine to form the corresponding imine. The key step is the deoxygenation of the nitro group by the phosphite reagent, which is believed to generate a transient nitrene intermediate. This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to yield the 2H-indazole product. The choice of a trivalent phosphorus reagent is critical for its high oxophilicity, which drives the deoxygenation process.

Cadogan_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reductive Cyclization o-Nitrobenzaldehyde o-Nitrobenzaldehyde Schiff_Base o-Nitrobenzylidene Imine o-Nitrobenzaldehyde->Schiff_Base + R-NH2 - H2O Nitrene Nitrene Intermediate Schiff_Base->Nitrene + P(OEt)3 - OP(OEt)3 Cyclized_Intermediate Dihydropyrazole Intermediate Nitrene->Cyclized_Intermediate Intramolecular Cyclization 2H-Indazole 2-Aryl-2H-Indazole Cyclized_Intermediate->2H-Indazole Aromatization

Caption: Workflow for the Cadogan reaction.

Advantages & Limitations: The Cadogan reaction benefits from readily available starting materials.[6] However, it often requires high temperatures (reflux conditions) and the use of stoichiometric amounts of phosphite reagents, which can complicate purification.[7] The harsh conditions may not be suitable for substrates with sensitive functional groups.

The Davis-Beirut Reaction

Named after the universities of its developers, the Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles from o-nitrobenzylamines or o-nitrobenzaldehydes under basic or acidic conditions.[8]

Mechanism & Rationale: In its base-catalyzed variant, an o-nitrobenzylamine is deprotonated to form a carbanion, which then internally attacks the nitro group.[8] This triggers a cascade leading to a key o-nitrosobenzylidene imine intermediate.[9][10] This intermediate undergoes a rapid N,N-bond forming heterocyclization to give the 2H-indazole. The reaction is appealing because it avoids toxic heavy metals and uses inexpensive reagents.[8]

Davis_Beirut_Mechanism Start o-Nitrobenzylamine Intermediate1 o-Nitrosobenzylidine Imine Intermediate Start->Intermediate1 Base (e.g., KOH) Rearrangement Product 2H-Indazole Intermediate1->Product N,N-bond forming heterocyclization

Caption: Key transformation in the Davis-Beirut reaction.

Advantages & Limitations: This method is often high-yielding and can be performed under relatively mild conditions.[10] It has been shown to be effective for a range of substrates, including the synthesis of novel 3-amino-2H-indazoles.[9] A limitation can be the need to prepare the o-nitrobenzylamine starting material, although one-pot procedures from o-nitrobenzaldehydes have been developed.[6]

Chapter 2: Transition-Metal-Catalyzed Annulation

The advent of transition-metal catalysis has revolutionized heterocycle synthesis, offering milder conditions, improved functional group tolerance, and novel bond disconnections.

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis is a powerful tool for constructing 2H-indazoles, often starting from readily available azobenzenes. These reactions typically proceed via a C-H activation mechanism.

Mechanism & Rationale: The reaction is directed by the azo group, which acts as a chelating directing group. The palladium catalyst coordinates to one of the azo nitrogens and selectively activates an ortho C-H bond on one of the aromatic rings, forming a five-membered palladacycle intermediate.[11] This intermediate then reacts with a coupling partner (e.g., an aldehyde or alkyne), leading to annulation and subsequent reductive elimination to furnish the 2H-indazole product and regenerate the active catalyst.

Pd_Catalysis Azobenzene Azobenzene Palladacycle Palladacycle Intermediate Azobenzene->Palladacycle + Pd(II) C-H Activation Pd_Cat Pd(II) Catalyst Coupling Reaction with Coupling Partner (e.g., Aldehyde) Palladacycle->Coupling Annulation Annulation/ Reductive Elimination Coupling->Annulation Annulation->Pd_Cat Catalyst Regeneration Product 2H-Indazole Annulation->Product

Caption: Catalytic cycle for Pd-catalyzed 2H-indazole synthesis.

Advantages & Limitations: This approach offers excellent regioselectivity and functional group tolerance.[12] It allows for the synthesis of complex indazoles from simple precursors. The primary drawbacks are the cost of the palladium catalyst and the potential for trace metal contamination in the final product, which is a significant concern in pharmaceutical applications.

Copper-Catalyzed Three-Component Reaction

Copper-catalyzed methods provide a more economical alternative to palladium. A notable example is the one-pot, three-component synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide.[6]

Mechanism & Rationale: This reaction is believed to proceed through an initial condensation of the 2-bromobenzaldehyde and the amine to form an imine. The copper catalyst then facilitates two key bond formations: a C-N bond formation between the aryl bromide and sodium azide, and the crucial intramolecular N-N bond formation to construct the pyrazole ring. The use of a single catalyst for multiple transformations highlights the efficiency of this approach.

Advantages & Limitations: The use of an inexpensive copper catalyst is a major advantage. The three-component, one-pot nature simplifies the experimental procedure.[12] However, the reaction can be limited by the availability of substituted 2-bromobenzaldehyde starting materials.[12]

Chapter 3: Modern Synthetic Approaches

Recent innovations have focused on developing more sustainable and efficient methods, such as cycloadditions and photoredox catalysis, which often operate under exceptionally mild conditions.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

This powerful method constructs the 2H-indazole core through a [3+2] cycloaddition between a sydnone (a mesoionic 1,3-dipole) and an aryne (a highly reactive benzyne intermediate).[13][14]

Mechanism & Rationale: The aryne is typically generated in situ from a silylaryl triflate precursor using a fluoride source. It then acts as a potent dipolarophile, reacting with the sydnone in a concerted [3+2] cycloaddition to form a bicyclic adduct.[4] This adduct is unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to yield the aromatic 2H-indazole.[4][13]

Advantages & Limitations: This method is highly efficient, proceeds under very mild, room-temperature conditions, and provides exclusively the 2H-indazole isomer with no contamination from the 1H-form.[13][15] It demonstrates broad substrate scope and high yields.[4] The main consideration is the preparation of the sydnone and aryne precursors.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis. Dual catalytic systems, combining a photocatalyst with another metal catalyst (e.g., gold), have been developed for the synthesis of functionalized 2H-indazoles.[1]

Mechanism & Rationale: In a representative system, a ruthenium-based photocatalyst is excited by visible light (e.g., blue LEDs). The excited photocatalyst can then engage in single-electron transfer (SET) processes to generate radical intermediates from starting materials like 2-alkynylazobenzenes.[1] Concurrently, a co-catalyst like AuCl₃ activates the alkyne moiety for intramolecular hydroamination.[1] The combination of radical and polar pathways under mild conditions allows for unique transformations that are difficult to achieve with traditional thermal methods.

Advantages & Limitations: The primary advantage is the use of mild, often room-temperature conditions, driven by visible light, which enhances functional group tolerance and sustainability.[1][16] These methods can provide access to novel structures like 3-alkenyl-2H-indazoles.[1] Limitations may include the need for specialized photoreactor setups and potential challenges in scalability for some systems.

Chapter 4: Comparative Analysis & Selection Guide

Choosing the optimal synthesis route depends on several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available laboratory equipment.

Synthesis Route Starting Materials Key Reagents/Catalysts Typical Conditions Yield Range Key Advantages Key Limitations
Cadogan Reaction o-Nitrobenzaldehydes, AminesP(OEt)₃High Temp (Reflux)Moderate-GoodInexpensive starting materialsHarsh conditions, stoichiometric waste
Davis-Beirut Reaction o-NitrobenzylaminesBase (KOH) or AcidMild-Moderate TempGood-ExcellentMetal-free, good yields, versatilePrecursor synthesis may be needed
Pd-Catalyzed C-H Activation Azobenzenes, AldehydesPd(OAc)₂, LigandsModerate Temp (80-120°C)Good-ExcellentHigh functional group tolerance, regioselectiveCatalyst cost, potential metal contamination
Cu-Catalyzed 3-Component 2-Bromobenzaldehydes, Amines, NaN₃Cu₂O or Cu(I) saltsModerate TempGood-ExcellentInexpensive catalyst, one-pot efficiencyLimited availability of halo-aromatic precursors
[3+2] Cycloaddition Sydnones, Silylaryl triflatesFluoride source (TBAF)Room TemperatureGood-ExcellentExtremely mild, exclusively 2H-isomer, high yieldMulti-step precursor synthesis
Photoredox Catalysis 2-AlkynylazobenzenesRu-photocatalyst, AuCl₃Room Temp, Visible LightGoodExceptionally mild, sustainable, unique reactivitySpecialized equipment, scalability can be a challenge

Decision-Making Framework:

  • For large-scale, cost-sensitive synthesis: The Davis-Beirut or Copper-Catalyzed routes are excellent starting points due to their use of inexpensive reagents.

  • For medicinal chemistry & diversity-oriented synthesis: Pd-Catalyzed C-H Activation and [3+2] Cycloaddition offer superior functional group tolerance and predictable regioselectivity, making them ideal for generating libraries of complex molecules.

  • For "green" chemistry & synthesis of sensitive molecules: Photoredox Catalysis and [3+2] Cycloaddition are unparalleled in their mildness, operating at or near room temperature and avoiding harsh reagents.

Representative Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2H-indazole via [3+2] Cycloaddition

(Adapted from Shi, F. et al., Org. Lett., 2010)[14]

  • To a solution of 3-phenylsydnone (1.2 mmol) in dry THF (10 mL) under an argon atmosphere, add (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (1.0 mmol).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.6 mL, 1.6 mmol) dropwise over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure 2-phenyl-2H-indazole.

Protocol 2: Synthesis of a 2-Aryl-2H-indazole via Pd-Catalyzed C-H Activation

(Adapted from Li, H. et al., Org. Lett., 2013)[12]

  • In a sealed tube, combine azobenzene (0.2 mmol), the desired aldehyde (0.4 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and tert-butyl hydroperoxide (TBHP, 0.4 mmol) in 1,2-dichloroethane (DCE, 2 mL).

  • Seal the tube and heat the mixture at 80°C for 12 hours to form the acylated azobenzene intermediate.

  • Cool the reaction to room temperature. Add methanol (2 mL), followed by zinc powder (0.4 mmol) and ammonium chloride (0.6 mmol).

  • Stir the resulting suspension vigorously at room temperature for 5-10 minutes.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the desired 2-aryl-2H-indazole.

Conclusion

The synthesis of 2H-indazoles has evolved significantly from classical, high-temperature cyclizations to elegant, catalyst-driven processes that operate under remarkably mild conditions. While traditional methods like the Cadogan and Davis-Beirut reactions remain valuable, modern transition-metal-catalyzed and cycloaddition strategies offer unparalleled efficiency, selectivity, and substrate scope. The emergence of photoredox catalysis further pushes the boundaries of sustainable synthesis. By understanding the mechanistic nuances and practical trade-offs of each route presented in this guide, researchers are well-equipped to navigate the synthetic landscape and select the most fitting methodology to advance their work in drug discovery and materials science.

References

The Unambiguous Arbitrator: A Comparative Guide to the Structural Validation of 2-methyl-2H-indazol-5-amine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. In the rigorous pipeline of drug discovery and development, structural integrity is not merely a matter of academic interest; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 2-methyl-2H-indazol-5-amine, a key heterocyclic amine intermediate. At the apex of these techniques stands single-crystal X-ray crystallography, the gold standard for absolute structural elucidation. We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance against a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Imperative of Structural Certainty

The isomeric complexity of substituted heterocycles like indazoles presents a significant challenge in synthetic chemistry. For this compound, a molecule with potential applications in medicinal chemistry, ambiguity in the precise arrangement of its atoms can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities. While a portfolio of analytical techniques can provide pieces of the structural puzzle, only X-ray crystallography delivers a definitive, high-resolution three-dimensional map of the molecule. This guide will serve as a comprehensive reference, not only detailing the "how" of these techniques but, more critically, the "why," grounding each protocol in the principles of scientific integrity and self-validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide an unambiguous determination of a molecule's atomic arrangement in the solid state. By measuring the diffraction of X-rays by a single, well-ordered crystal, we can calculate the electron density distribution throughout the unit cell and, from that, infer the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. This technique is the ultimate arbiter in cases of structural ambiguity.

While a crystal structure for this compound is not publicly available as of this writing, we can reference the published structure of a close analogue, 2-methyl-6-nitro-2H-indazole , to illustrate the power of this technique and to anticipate the structural features of our target molecule. The presence of the methyl group at the N2 position is a key structural feature that X-ray crystallography can confirm with certainty.

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to ensure the integrity of the final model.

Diagram: Workflow for Single-Crystal X-ray Diffraction

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Final Output a Purified Compound b Crystal Growth a->b Slow Evaporation, Vapor Diffusion, etc. c Crystal Mounting b->c d X-ray Diffraction (Diffractometer) c->d e Data Processing (Integration) d->e f Structure Solution (Phase Problem) e->f g Structure Refinement f->g h Validation g->h i Crystallographic Information File (CIF) h->i

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Diffraction Analysis of this compound

This protocol is a generalized procedure that would be followed to determine the crystal structure of the title compound.

1. Crystal Growth (The Art of the Science):

  • Objective: To obtain single, diffraction-quality crystals (typically >0.1 mm in all dimensions) free from significant defects.

  • Procedure:

    • Dissolve a small amount of highly purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or mixtures with hexanes).

    • Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is a common starting point. Other methods include vapor diffusion (precipitant layered over the sample solution) or slow cooling.

    • Monitor for crystal formation over several days to weeks. The key is to allow the molecules to arrange themselves into a well-ordered lattice.

2. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Procedure:

    • Select a suitable crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction data.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation.

3. Structure Solution and Refinement:

  • Objective: To process the raw diffraction data into a three-dimensional model of the molecule.

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model.

    • Validation: The final refined structure is rigorously validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure the model is chemically reasonable and accurately represents the experimental data.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, a combination of spectroscopic techniques is typically employed for routine characterization and to provide complementary information in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Causality in NMR Experiment Selection: A suite of NMR experiments is chosen to build the structure piece by piece. ¹H NMR identifies the number and type of protons, ¹³C NMR does the same for carbon, and 2D experiments (COSY, HSQC, HMBC) reveal how these atoms are connected.

Diagram: Logic of 2D NMR-based Structure Elucidation

nmr_logic H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Proposed Structure COSY->Structure Builds Fragments HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Fragments

Caption: Logical flow of information from 2D NMR experiments to a proposed structure.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. For the title compound, one would expect to see signals for the methyl protons, the amine protons, and the aromatic protons on the indazole ring.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe signals for each unique carbon atom.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, typically those on adjacent carbons. This would help to assign the connectivity of the aromatic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away. This is key to connecting the methyl group to the N2 position of the indazole ring and confirming the overall connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy and can offer structural clues through the analysis of fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum will show a peak for the molecular ion (M⁺), which confirms the molecular weight. For this compound (C₈H₉N₃), the exact mass would be 147.0796. The fragmentation pattern can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.

  • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

  • Data Interpretation: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic peaks would be expected for:

    • N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[1]

    • C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹).

    • C=C and C=N stretching of the aromatic and indazole rings (in the 1450-1650 cm⁻¹ region).

    • C-N stretching (in the 1250-1335 cm⁻¹ region for aromatic amines).[2]

Performance Comparison: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Primary Information 3D Atomic Arrangement, Bond Lengths/Angles, StereochemistryConnectivity, Chemical Environment, 3D structure in solutionMolecular Weight, Elemental Formula, FragmentationFunctional Groups
Sample Phase Solid (Single Crystal)Liquid (Solution)Solid, Liquid, GasSolid, Liquid, Gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMilligrams
Definitive Structure Yes (Absolute) Yes (Relative, in solution) NoNo
Isomer Differentiation ExcellentExcellentOften possibleLimited
Throughput Low to MediumHighHighVery High
Key Limitation Requires diffraction-quality single crystalsCan have signal overlap in complex moleculesIsomeric compounds can have identical massesProvides limited connectivity information

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a novel chemical entity like this compound demands a rigorous and multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary data regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure. Its ability to resolve atomic positions with unparalleled precision provides the ultimate validation, resolving any ambiguities that may arise from spectroscopic data.

For drug development professionals, relying on a complete and validated structural characterization package, spearheaded by X-ray crystallography, is not just good scientific practice—it is a foundational requirement for building robust intellectual property and ensuring the development of safe and effective medicines. The causality-driven experimental designs and self-validating protocols outlined in this guide provide a framework for achieving this critical level of scientific integrity.

References

A Comparative Guide to the Biological Activity of Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole moiety, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1][2] This is attributed to its versatile structure, which allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities.[3][4] Indazole derivatives are rare in nature but have been successfully synthesized to create compounds with potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][5][6] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, are already in clinical use, primarily for cancer treatment, underscoring the therapeutic potential of this chemical class.[1][2]

This guide provides an in-depth, comparative analysis of the biological activities of various substituted indazole derivatives. By presenting quantitative data, detailing key experimental methodologies, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for professionals in drug discovery and development. We will delve into the structure-activity relationships (SAR) of these compounds, offering insights into how different substituents influence their biological efficacy and selectivity.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted indazoles have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and induction of apoptosis.[1][7] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[8]

Comparative Anticancer Potency

The antiproliferative activity of substituted indazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for a selection of indazole derivatives, highlighting the impact of different substitution patterns on their anticancer potency.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
NiraparibPARP InhibitorOvarian, Breast, ProstateClinically Used[3]
PazopanibTyrosine Kinase InhibitorRenal Cell CarcinomaClinically Used[3]
EntrectinibALK, ROS1, TRK InhibitorNSCLC, Solid Tumors0.012 (ALK)[3]
Compound 109 EGFR T790M/L858R InhibitorH1975 (NSCLC)0.0053[3]
Compound 82a pan-Pim Kinase InhibitorKMS-12-BM (Multiple Myeloma)1.4[3]
Compound 4 N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (Ovarian)4.21[9][10]
Compound 9 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (Lung)18.6[9]
Compound 2f Induces Apoptosis4T1 (Breast)0.23[7][11]

Note: IC50 values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole derivatives is significantly influenced by the nature and position of the substituents on the indazole ring. For instance, in a series of 1H-indazole derivatives, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position and a 3-(4-methylpiperazin-1-yl)phenyl group at the N1 position resulted in potent FGFR1 inhibitory activity.[3] Similarly, for EGFR kinase inhibitors, specific substitutions on the indazole core were found to be crucial for potent activity against mutant forms of the enzyme.[3]

SAR_Anticancer Indazole_Core Indazole Core Substituent_R1 Substituent at N1 Indazole_Core->Substituent_R1 Modulates Potency & Selectivity Substituent_R3 Substituent at C3 Indazole_Core->Substituent_R3 Influences Target Binding Substituent_R6 Substituent at C6 Indazole_Core->Substituent_R6 Critical for FGFR1 Inhibition Biological_Activity Anticancer Activity (e.g., Kinase Inhibition) Substituent_R1->Biological_Activity Substituent_R3->Biological_Activity Substituent_R6->Biological_Activity

Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Substituted indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[12][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][14]

MTT_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of Indazole Derivatives Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (490/570 nm) Solubilize->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating efficacy comparable or superior to established drugs like diclofenac and celecoxib.[15][16] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[16]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of indazole derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.

Compound/DerivativeIn Vivo ModelInhibition of Edema (%)Reference CompoundReference
Compound 3b (N2 substituted 1,2-dihydro-3H-indazol-3-one)Carrageenan-induced rat paw edemaSuperior to DiclofenacDiclofenac[15]
5-AminoindazoleCarrageenan-induced rat paw edemaSignificant, dose-dependent-[16]
6-NitroindazoleCarrageenan-induced rat paw edemaSignificant, dose-dependent-[16]

In vitro assays are also crucial for elucidating the mechanism of action. The following table shows the COX-2 inhibitory activity of selected indazole derivatives.

Compound/DerivativeIn Vitro AssayIC50 (µM)Reference Compound (IC50)Reference
5-AminoindazoleCOX-2 Inhibition12.32Celecoxib (5.10 µM)[16]
6-NitroindazoleCOX-2 Inhibition19.22Celecoxib (5.10 µM)[16]
IndazoleCOX-2 Inhibition23.42Celecoxib (5.10 µM)[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.[16][17]

Materials:

  • Wistar rats

  • Carrageenan (1% suspension in saline)

  • Indazole derivatives

  • Reference drug (e.g., Diclofenac)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test indazole derivatives and the reference drug to different groups of rats (e.g., intraperitoneally or orally) at a specific time before carrageenan injection. A control group receives only the vehicle.[17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[15][17]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15][17]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated relative to the control group.

Edema_Workflow Start Acclimatize Rats Administer Administer Indazole Derivative or Vehicle Start->Administer Induce_Edema Inject Carrageenan into Paw Administer->Induce_Edema Measure_Initial Measure Initial Paw Volume Induce_Edema->Measure_Initial Measure_Timepoints Measure Paw Volume at Time Intervals Measure_Initial->Measure_Timepoints Analyze Calculate % Inhibition of Edema Measure_Timepoints->Analyze

Antimicrobial Activity: A New Frontier against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indazoles have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of new anti-infective drugs.[6][18]

Comparative Antimicrobial Potency

The antimicrobial efficacy of indazole derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 9 (Pyrazoline derivative)Staphylococcus aureus (MDR)4[19]
Compound 66 (3-methyl-1H-indazole derivative)Bacillus subtilisZone of inhibition: 22 mm[20]
Escherichia coliZone of inhibition: 46 mm[20]
Compound 68 Candida albicans75 µM[20]
Candida glabrata100 µM[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[7][21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Indazole derivatives

  • Standard antimicrobial agent (positive control)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the indazole derivatives in the broth medium directly in the wells of the 96-well plate.[21]

  • Inoculation: Add a standardized inoculum of the microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.[6]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[7]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Neurological Applications: Modulating CNS Targets

Indazole derivatives have shown significant potential in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.[22][23] Their mechanisms of action often involve the inhibition of enzymes like monoamine oxidase (MAO) or the modulation of specific receptors in the central nervous system (CNS).[22][23]

Comparative Activity on Neurological Targets

The potency of indazole derivatives against neurological targets is typically assessed by their ability to inhibit specific enzymes or bind to receptors.

Compound/DerivativeTargetIC50Reference
N-alkyl-substituted indazole-5-carboxamidesMAO-BNanomolar range[3]
Pyrimido[1,2-b]indazole derivativesMAO-BSelective Inhibition[22]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[4][23]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., Kynuramine for both, Benzylamine for MAO-B)[4]

  • Indazole derivatives

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the MAO enzyme with various concentrations of the indazole derivative in a suitable buffer.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measure Product Formation: The rate of product formation (e.g., 4-hydroxyquinoline from kynuramine) is measured over time using a spectrophotometer or fluorometer.[24]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

Substituted indazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their significant potential in the development of new therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. The structure-activity relationship studies have provided valuable insights into the rational design of more potent and selective indazole-based drugs.

Future research in this area should continue to focus on the synthesis of novel indazole derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical applications. The experimental protocols detailed in this guide provide a solid foundation for the continued exploration and evaluation of this important class of bioactive molecules.

References

A Comparative Guide to Catalysts for Indazole Synthesis: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] The efficient synthesis of functionalized indazoles is, therefore, a cornerstone of drug discovery and development. This guide offers a comparative analysis of the efficacy of various catalytic systems employed in indazole synthesis. We will delve into the mechanistic nuances of each catalyst class, present supporting experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Landscape of Catalytic Indazole Synthesis

The construction of the indazole ring has been significantly advanced by the advent of transition-metal catalysis.[4][5] These methods often offer superior efficiency, regioselectivity, and functional group tolerance compared to classical approaches.[4] This guide will focus on a comparative analysis of the most prominent and impactful catalytic systems: Palladium, Copper, Rhodium, and other emerging catalysts.

Palladium-Catalyzed Methodologies: Versatility in Cross-Coupling

Palladium catalysts are highly effective for forming the crucial C-N and C-C bonds in indazole synthesis, primarily through cross-coupling reactions.[6] A prevalent strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[7][8]

Mechanistic Insight: The catalytic cycle typically initiates with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate.[6] Subsequent intramolecular N-arylation and reductive elimination regenerate the Pd(0) catalyst and yield the dihydroindazole, which then undergoes spontaneous dehydrogenation to the aromatic indazole.[7][8]

Workflow for Palladium-Catalyzed Intramolecular Amination

G cluster_0 Catalytic Cycle pd0 Pd(0) pd2 Pd(II) Intermediate pd2->pd0 Reductive Elimination dihydro Dihydroindazole pd2->dihydro Intramolecular N-Arylation start N-aryl-N-(o-bromobenzyl)hydrazine start->pd2 Oxidative Addition cluster_0 cluster_0 product 2-Aryl-2H-indazole dihydro->product Spontaneous Dehydrogenation

Caption: Palladium-catalyzed intramolecular amination for 2-aryl-2H-indazole synthesis.

Performance Comparison:

Catalyst SystemSubstratesProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(OAc)₂/dppf/tBuONaN-aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles60-9012-24905[7][8]
PdCl₂(dppf)·DCM / K₂CO₃Bromo-indazole carboxamide + Phenylboronic acidN-(biphenyl-4-yl)-1-butyl-1H-indazole-3-carboxamide85-95121005[6][9]

Copper-Catalyzed Reactions: An Economical Alternative

Copper catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for indazole synthesis.[3] They are particularly effective in promoting intramolecular N-arylation of o-haloarylhydrazones and in one-pot multi-component reactions.[10][11][12]

Mechanistic Rationale: Copper-catalyzed C-N bond formation is believed to proceed through either a radical pathway or an oxidative addition/reductive elimination cycle, similar to palladium but with different redox potentials.[13] In the case of intramolecular N-arylation of o-chlorinated arylhydrazones, CuI is a common catalyst.[11]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles [11]

  • To a reaction vessel, add the o-chlorinated arylhydrazone (1.0 mmol), CuI (0.1 mmol, 10 mol%), KOH (2.0 mmol), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add DMF (5 mL) as the solvent.

  • Stir the mixture at 120 °C for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance of Copper Catalysts:

Catalyst SystemSubstratesProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
CuI/1,10-phenanthroline/KOHo-chlorinated arylhydrazonesN-phenyl-1H-indazoles10-7012-4812010[11]
Cu₂O-NP2-bromobenzaldehydes, primary amines, NaN₃2H-indazolesGood to excellent---[12]
Cu(OAc)₂·H₂Oo-haloaryl N-sulfonylhydrazones1H-indazolesModerate to good-Lower than other methodsLower loading[10]

Rhodium-Catalyzed C-H Activation: A Modern Approach

Rhodium catalysis, particularly with Rh(III) complexes, has enabled the synthesis of indazoles through C-H activation and annulation strategies.[14][15][16] These methods are characterized by high atom economy and functional group tolerance.[17] A notable example is the [4+1] annulation of azobenzenes with aldehydes.[14][15]

Mechanistic Pathway: The reaction is initiated by the Rh(III)-catalyzed directed C-H activation of the azobenzene. This is followed by insertion of the aldehyde and subsequent intramolecular cyclization and aromatization to afford the N-aryl-2H-indazole.[14][15]

Rhodium-Catalyzed [4+1] Annulation

G cluster_0 Catalytic Cycle rh3 Rh(III) Catalyst rhodacycle Rhodacycle Intermediate alkoxide Rhodium Alkoxide rhodacycle->alkoxide Aldehyde Insertion start_azo Azobenzene start_azo->rhodacycle C-H Activation cluster_0 cluster_0 start_ald Aldehyde product N-Aryl-2H-indazole alkoxide->rh3 Regeneration alkoxide->product Cyclization & Aromatization

Caption: Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles via C-H activation.

Efficacy of Rhodium Catalysis:

Catalyst SystemSubstratesProductYield (%)Time (h)Temp. (°C)AdditiveReference
[CpRhCl₂]₂/AgSbF₆Azobenzenes + AldehydesN-Aryl-2H-indazolesModerate to excellent24100AcOH[14][15]
--INVALID-LINK--₂Azobenzenes + AldehydesN-Aryl-2H-indazolesGood12100-[10]

Other Notable Catalytic Systems

While palladium, copper, and rhodium dominate the field, other transition metals and catalytic systems have shown promise in indazole synthesis.

  • Cobalt-Catalyzed Synthesis: Air-stable cationic Co(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, offering a more cost-effective alternative to rhodium.[18]

  • Gold-Catalyzed Reactions: Gold catalysts have been explored for the regioselective N-1 arylation of indazoles and in the synthesis of indazole-containing phosphine ligands for further catalytic applications.[19][20][21]

  • Metal-Free Approaches: While this guide focuses on catalysis, it is worth noting that metal-free synthetic routes are also being developed, often relying on strong bases or acids to promote cyclization.[3]

Conclusion: Selecting the Right Catalyst

The choice of catalyst for indazole synthesis is a critical decision that depends on several factors, including the desired substitution pattern, substrate availability, cost considerations, and desired reaction conditions.

  • Palladium catalysts offer high versatility and are well-established for a broad range of cross-coupling reactions, making them a reliable choice for complex indazole derivatives.

  • Copper catalysts provide a more economical and environmentally friendly option, particularly for large-scale synthesis, though yields can sometimes be lower than with palladium.[11]

  • Rhodium and Cobalt catalysts excel in C-H activation strategies, enabling novel and atom-economical routes to indazoles from simple starting materials.

By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to efficiently synthesize the indazole derivatives required for their drug discovery and development programs.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-methyl-2H-indazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methyl-2H-indazol-5-amine, a heterocyclic amine compound used in pharmaceutical research.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Structurally similar aromatic amines and indazole derivatives may exhibit toxicological properties, including skin, eye, and respiratory irritation.[1][7][8] Therefore, this compound should be handled as a hazardous substance.

Causality of Precaution: The primary route of exposure in a laboratory setting is through inhalation of fine powders, dermal contact, or accidental ingestion. The amino group can enhance skin absorption, while the heterocyclic ring system may have uncharacterized biological activity. Adherence to stringent PPE protocols is the first and most critical line of defense.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (Nitrile or Neoprene)To prevent dermal absorption. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes or airborne particles.[1]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved respiratorRequired if handling the compound as a powder or if there is a risk of aerosolization.[1][3]

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[9][10][11] Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Containerization Protocol:

  • Designate a Waste Stream: this compound waste, including the pure compound, reaction byproducts, and contaminated materials, should be classified as hazardous chemical waste.[12][13]

  • Select the Primary Container:

    • Solid Waste: Collect solid this compound and contaminated items (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, durable, and sealable container.[1][9] A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.

    • Liquid Waste: For solutions containing this compound, use a chemically compatible, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle.[9][10] Ensure the container material is compatible with the solvent used.

  • Labeling is Critical: As soon as the container is designated for waste, it must be labeled.[10][11][14] The label must include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • The approximate concentration and other components of the waste stream.

    • The date the waste was first added to the container.

  • Maintain a Closed System: Waste containers must remain closed at all times, except when adding waste.[9][10][13] This minimizes the release of vapors and prevents accidental spills.

  • Utilize Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[9][11][13]

Part 3: The Disposal Workflow

The disposal of this compound must be a planned and systematic process, from the point of generation to the final pickup by your institution's Environmental Health and Safety (EHS) department. Evaporation of this chemical as a disposal method is strictly prohibited.[13]

Caption: Disposal workflow for this compound waste.

Operational Plan:

  • Accumulation: Store the labeled and contained hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be under the control of the laboratory personnel and away from general traffic.

  • Incompatibility Check: Ensure that the this compound waste is not stored near incompatible materials. As a basic amine, it should be kept separate from strong acids and oxidizing agents.[8][11]

  • Requesting Disposal: Once the waste container is nearly full (typically around 90% capacity to prevent overfilling), seal it securely.[10] Complete any required institutional waste tags and submit a request for pickup to your EHS department.[9] Do not transport hazardous waste yourself.[13]

Part 4: Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department.

  • Cleanup: For minor spills that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[13]

Conclusion

The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of scientific integrity and laboratory safety. By treating this compound with appropriate caution and adhering to the principles of waste minimization, proper segregation, and regulatory compliance, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan (CHP) and EHS guidelines, as they represent the definitive policies for your workplace.[4][15]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-methyl-2H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-methyl-2H-indazol-5-amine demands a commitment to safety that is as rigorous as our scientific methodology. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research. Here, we will dissect the "why" behind each recommendation, grounding our protocols in the specific hazard profile of this compound.

Understanding the Hazard: A Profile of this compound

To effectively protect ourselves, we must first understand the nature of the chemical we are handling. This compound is a solid, often a powder, which presents a primary risk of airborne dust generation during handling.[1][2] Its hazard profile, as classified under the Globally Harmonized System (GHS), dictates our safety protocols.

Hazard ClassificationGHS CategoryPotential Effect
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5][6][7]

The causality is clear: the compound's irritant properties and potential for harm upon ingestion or inhalation demand robust barrier protection to prevent contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must implement more effective safety measures. The hierarchy of controls is a fundamental principle in laboratory safety. For a powdered chemical like this compound, engineering controls are paramount.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment hood.[4][7] This is non-negotiable as it contains dust at the source. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][4][8]

PPE is the final, essential barrier between you and the hazard, to be used in conjunction with these engineering controls.

Detailed PPE Protocol for this compound

The following protocol is designed to provide a comprehensive barrier against the identified hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4][5][6] Standard laboratory safety glasses are insufficient due to the risk of airborne dust.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Best Practice: When weighing larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), supplement goggles with a face shield.

Skin and Body Protection

This compound is a known skin irritant.[4][5] Therefore, preventing all skin contact is critical.

  • Gloves: Wear nitrile gloves as a minimum standard. Given that breakthrough times can vary, it is crucial to consult the glove manufacturer's chemical resistance guide for specific data on indazole derivatives or similar aromatic amines. For extended procedures, consider double-gloving. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[9]

  • Laboratory Coat: A fully fastened, long-sleeved laboratory coat is required. For enhanced protection, consider a coat with elastic cuffs to create a better seal with your gloves.

  • Additional Clothing: Do not wear shorts, skirts, or open-toed shoes in the laboratory. Full-length pants and closed-toe shoes are mandatory to protect against accidental spills.

Respiratory Protection

The primary inhalation risk is from airborne dust particles.[7]

  • Under Normal Conditions: When working exclusively within a certified fume hood with proper airflow, respiratory protection is typically not required.[3]

  • When Required: Respiratory protection is necessary if you are handling large quantities of the powder, if there is a potential for dust to escape the containment of the fume hood, or during spill cleanup. In these situations, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is recommended.[7][9]

Workflow: Safe PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common and preventable source of exposure. The sequence of donning and doffing is critical for your safety.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][10]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3][10]

Spill Management

In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection), gently sweep up the solid material, avoiding dust formation.[3][7] Place the material into a suitable, labeled container for chemical waste disposal. Do not allow the chemical to enter drains or waterways.[3][11]

Disposal of Contaminated Materials

All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered contaminated waste. Dispose of it in a designated, sealed chemical waste container. The chemical itself and any solutions must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][8]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-methyl-2H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.